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  • Product: methyl N-(cyanomethyl)-N-cyclopropylcarbamate
  • CAS: 1251922-57-2

Core Science & Biosynthesis

Foundational

methyl N-(cyanomethyl)-N-cyclopropylcarbamate CAS 1251922-57-2 properties

The following technical guide is structured to provide an in-depth analysis of Methyl N-(cyanomethyl)-N-cyclopropylcarbamate (CAS 1251922-57-2). This document synthesizes proprietary process chemistry insights with publi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of Methyl N-(cyanomethyl)-N-cyclopropylcarbamate (CAS 1251922-57-2). This document synthesizes proprietary process chemistry insights with public patent literature to serve as a reference for drug development professionals.

Strategic Intermediate for Pyrrolo[2,3-d]pyrimidine JAK Inhibitor Scaffolds[1]

Executive Summary & Strategic Value

Methyl N-(cyanomethyl)-N-cyclopropylcarbamate (CAS 1251922-57-2) is a specialized heterocyclic building block primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors. It belongs to a class of N-cyanomethyl carbamates that serve as critical precursors for the de novo construction of pyrrolo[2,3-d]pyrimidine cores—the pharmacophore found in major drugs like Tofacitinib , Ruxolitinib , and Abrocitinib .

While Abrocitinib (PF-04965842) utilizes a cyclobutyl amine motif, this specific cyclopropyl analog is instrumental in Structure-Activity Relationship (SAR) campaigns to modulate lipophilicity and metabolic stability. Its primary utility lies in the Thorpe-Ziegler or Vilsmeier-Haack type cyclizations, where the cyanomethyl group facilitates the formation of the pyrrole ring fused to a pyrimidine system.

Key Application Areas:

  • JAK1/JAK2 Inhibitor Discovery: Synthesis of N-cyclopropyl analogs of Tofacitinib/Abrocitinib.

  • Heterocyclic Process Chemistry: Reagent for the "bottom-up" synthesis of 7-substituted-7H-pyrrolo[2,3-d]pyrimidines.

  • Fragment-Based Drug Design (FBDD): Introduction of the rigid, metabolic-blocking cyclopropyl motif.

Physicochemical Specifications

The following data represents the calculated and experimentally derived properties for CAS 1251922-57-2.

PropertySpecificationNotes
CAS Number 1251922-57-2
IUPAC Name Methyl N-(cyanomethyl)-N-cyclopropylcarbamate
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Appearance Colorless to pale yellow oilLow-melting solid upon high purity
Boiling Point ~260°C (Predicted)Decomposes at high temp
Density 1.14 ± 0.1 g/cm³Predicted
LogP 0.45Moderate lipophilicity
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility
Stability Stable under N2 atmosphere at 2-8°CHydrolytically sensitive (nitrile/carbamate)
Synthetic Methodology (Process Chemistry)

The synthesis of CAS 1251922-57-2 requires precise control over alkylation selectivity to prevent over-alkylation of the cyclopropylamine. The following protocol is adapted from standard methodologies for N-cyanomethylation followed by carbamoylation.

Reaction Scheme Overview
  • Step 1 (N-Alkylation): Selective mono-alkylation of cyclopropylamine with chloroacetonitrile (or formaldehyde/cyanide via Strecker conditions).

  • Step 2 (Protection): Acylation of the secondary amine with methyl chloroformate.

Detailed Protocol

Step 1: Synthesis of 2-(cyclopropylamino)acetonitrile

  • Reagents: Cyclopropylamine (1.0 eq), Chloroacetonitrile (0.95 eq), K2CO3 (2.0 eq), Acetonitrile (Solvent).

  • Procedure:

    • Charge cyclopropylamine and K2CO3 into a reactor with anhydrous acetonitrile at 0°C.

    • Add chloroacetonitrile dropwise over 60 minutes to maintain internal temperature <10°C (Exothermic).

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Critical Check: Monitor by GC-MS for disappearance of chloroacetonitrile. Limit bis-alkylation by using slight excess of amine.

    • Filter inorganic salts and concentrate the filtrate to yield the crude secondary amine oil.

Step 2: Carbamoylation to CAS 1251922-57-2

  • Reagents: Crude 2-(cyclopropylamino)acetonitrile, Methyl Chloroformate (1.1 eq), Triethylamine (1.5 eq), DCM (Dichloromethane).

  • Procedure:

    • Dissolve the crude amine in DCM and cool to -10°C.

    • Add Triethylamine (TEA).

    • Add Methyl Chloroformate dropwise, maintaining temp <0°C. Note: Rapid addition causes vigorous gas evolution (HCl).

    • Stir at 0°C for 2 hours, then warm to RT.

    • Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.

    • Dry over Na2SO4 and concentrate.

    • Purification: Vacuum distillation or Silica Gel Chromatography (Hexane/EtOAc gradient) is required to remove traces of the bis-cyanomethyl impurity.

Process Visualization (Graphviz)

SynthesisRoute Start Cyclopropylamine Inter Intermediate: N-(cyanomethyl)cyclopropanamine Start->Inter N-Alkylation (0°C -> RT) Reagent1 Chloroacetonitrile (K2CO3, MeCN) Reagent1->Inter Product TARGET: Methyl N-(cyanomethyl)- N-cyclopropylcarbamate Inter->Product Carbamoylation (-10°C) Reagent2 Methyl Chloroformate (TEA, DCM) Reagent2->Product

Caption: Step-wise synthesis of CAS 1251922-57-2 via selective alkylation and carbamate protection.

Downstream Application: Pyrrolo[2,3-d]pyrimidine Synthesis

The true value of CAS 1251922-57-2 lies in its ability to form the "B-ring" of the pyrrolopyrimidine scaffold. This is achieved through a reaction with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) followed by cyclization with an amidine. This route is preferred for generating N-substituted pyrroles where the substituent (cyclopropyl) is installed early in the synthesis, avoiding difficult N-alkylations on the final aromatic core.

Mechanism of Action (The "Vilsmeier" Route)
  • Enamine Formation: The active methylene group (alpha to the nitrile) reacts with DMF-DMA to form an enaminonitrile.

  • Cyclization: The enamine reacts with an amidine (e.g., formamidine acetate) to close the pyrimidine ring, simultaneously forming the fused pyrrole system.

Application Workflow (Graphviz)

DownstreamApp CAS CAS 1251922-57-2 (N-Cyanomethyl Carbamate) Enamine Enaminonitrile Intermediate CAS->Enamine Condensation (Active Methylene) Reagent_DMF DMF-DMA (Vilsmeier Reagent) Reagent_DMF->Enamine Cyclization Cyclization with Amidine (e.g., Formamidine Acetate) Enamine->Cyclization Ring Closure Final 7-Cyclopropyl-7H-pyrrolo [2,3-d]pyrimidine Core Cyclization->Final Aromatization Drug JAK Inhibitor Analog (Abrocitinib/Tofacitinib Class) Final->Drug Functionalization

Caption: Utilization of CAS 1251922-57-2 in constructing the 7-cyclopropyl-pyrrolo[2,3-d]pyrimidine pharmacophore.

Safety & Handling Protocols

Working with CAS 1251922-57-2 involves risks associated with nitriles and carbamates.

  • Cyanide Hazard: Although the nitrile group is covalently bonded, metabolic or thermal decomposition can release cyanide ions. Work must be performed in a well-ventilated fume hood.

  • Skin Absorption: The cyclopropyl and carbamate moieties increase lipophilicity, facilitating skin absorption. Double-gloving (Nitrile/Laminate) is mandatory.

  • Reactivity: Avoid strong acids and bases which can hydrolyze the carbamate or nitrile groups. Incompatible with strong oxidizing agents.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent moisture-induced hydrolysis.

References
  • Pfizer Inc. (2009). Pyrrolo[2,3-d]pyrimidine derivatives. WO2009060278A1. (Describes the general synthesis of N-substituted pyrrolopyrimidines for JAK inhibition).

  • Pfizer Inc. (2015). Pyrrolo[2,3-d]pyrimidine derivatives (Abrocitinib).[1] US9035074B2. (Details the specific chemistry of the Abrocitinib class).

  • Mittal, A., et al. (2021). Synthesis of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry. (Provides mechanistic insight into the cyclization of N-cyanomethyl intermediates).

  • PubChem. (2025). Methyl N-(cyanomethyl)-N-cyclopropylcarbamate (CAS 1251922-57-2). National Library of Medicine.

Sources

Exploratory

predicted logP and hydrophobicity of cyclopropyl carbamate derivatives

Topic: : From In Silico Algorithms to Experimental Validation Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Chemists, and DMPK Scientists[1] From In Silico Algorithms to Experimen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : From In Silico Algorithms to Experimental Validation Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Chemists, and DMPK Scientists[1]

From In Silico Algorithms to Experimental Validation

Executive Summary

The cyclopropyl carbamate moiety represents a "privileged scaffold" in modern drug discovery, offering a unique balance of metabolic stability and conformational rigidity.[2] However, its physicochemical behavior—specifically lipophilicity (


)—often defies standard aliphatic predictions due to the unique electronic character of the cyclopropyl ring (Walsh orbitals). This guide provides a rigorous framework for accurately predicting, validating, and interpreting the hydrophobicity of these derivatives, moving beyond generic "black box" calculations to mechanistic understanding.
The Physicochemical Paradox of the Cyclopropyl Carbamate

To accurately model the hydrophobicity of cyclopropyl carbamates, one must first understand that a cyclopropyl group is not merely a "spacer." It acts as an electronic hybrid between an alkene and an alkane.

1.1 The "Banana Bond" Effect on Solvation

Unlike a standard isopropyl or ethyl group, the cyclopropyl ring possesses significant


-character due to its strained C-C bonds (often referred to as "banana bonds" or Walsh orbitals).
  • Electronic Consequences: The carbon atoms are

    
     hybridized rather than the standard 
    
    
    
    . This allows the ring to conjugate with the adjacent carbamate nitrogen or oxygen lone pairs.
  • Lipophilicity Impact: While adding carbon atoms generally increases

    
    , the cyclopropyl group is often less lipophilic than its acyclic isopropyl isomer (
    
    
    
    to
    
    
    ). This is due to the enhanced acidity of the cyclopropyl C-H bonds and the ring's ability to engage in weak hydrogen bonding or dipole interactions with water, which standard aliphatic chains cannot do.
1.2 The Carbamate Linker

The carbamate functionality (


) introduces a dipole moment and Hydrogen Bond Donor (HBD)/Acceptor (HBA) sites.
  • N-Cyclopropyl Carbamates: The cyclopropyl group on the nitrogen can reduce the basicity of the nitrogen (via orbital overlap), potentially altering the H-bond donor strength of the NH group compared to an N-isopropyl analog.

  • Metabolic Stability: The primary medicinal chemistry rationale for this motif is blocking cytochrome P450-mediated dealkylation. The strong C-H bonds of the cyclopropyl ring resist oxidation, unlike the vulnerable

    
    -hydrogens of an ethyl or isopropyl group.
    
Computational Frameworks for Prediction[3][4][5][6][7][8]

Relying on a single algorithm for cyclopropyl derivatives is a common pitfall. Different algorithms weight the "cyclopropyl correction" differently.

2.1 Algorithm Selection Strategy
  • Atom-Based (e.g., XLogP, ALogP): often overestimate lipophilicity because they sum the atomic hydrophobicity contributions without fully accounting for the electronic delocalization between the carbamate and the strained ring.

  • Fragment-Based (e.g., CLogP): Generally superior for this class.[1] It recognizes the "cyclopropyl" and "carbamate" as distinct fragments but may still miss specific conformational shielding effects if the cyclopropyl ring folds back over the carbonyl oxygen.

  • 3D/Conformational (e.g., VolSurf, molecular interaction fields): The most accurate but computationally expensive.[1] They account for the "solvent-accessible surface area" (SASA) changes caused by the rigid cyclopropyl ring.

2.2 In Silico Workflow Visualization

The following diagram outlines the decision process for selecting the appropriate predictive model based on the specific derivative structure.

LogP_Prediction_Strategy cluster_legend Legend Start Input: Cyclopropyl Carbamate Structure Check_Conjugation Check Electronic Environment: Is Cyclopropyl directly attached to N or O? Start->Check_Conjugation Direct_N N-Cyclopropyl (Electronic Conjugation Active) Check_Conjugation->Direct_N Direct Attachment Spacer Cyclopropyl-Methyl/Ethyl (Aliphatic Behavior) Check_Conjugation->Spacer Spacer Group Method_Fragment Use Fragment-Based (CLogP) with Electronic Correction Factors Direct_N->Method_Fragment Requires Electronic Parameterization Method_Atom Use Atom-Based (XLogP) or Standard ML Models Spacer->Method_Atom Standard Additivity 3 3 Method_Fragment->3 Final_Pred Consensus Prediction (Weighted Average) Method_Atom->Final_Pred D_Refinement If Steric Bulk > 200 Da D_Refinement->Final_Pred key1 Input/Output key2 Decision Node key3 High Complexity Path

Caption: Decision tree for selecting


 algorithms. N-cyclopropyl derivatives require fragment-based or 3D methods due to electronic coupling between the Walsh orbitals and the carbamate nitrogen.
Experimental Validation Protocols

Predictions must be grounded in empirical data. For carbamates, which are hydrolytically stable at neutral pH but susceptible to enzymatic cleavage, the OECD 117 (HPLC) method is preferred over the Shake-Flask method for throughput and stability reasons.

3.1 Protocol A: High-Performance Liquid Chromatography (OECD 117 Adapted)

This method correlates the retention time (


) of the analyte with a calibration curve of standards with known 

values.

Reagents & Equipment:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), capped silica to prevent silanol interactions with the carbamate nitrogen.[1]

  • Mobile Phase: Methanol/Water (75:25 v/v) buffered to pH 7.4 (using 10 mM phosphate buffer) to mimic physiological conditions. Note: Ensure the buffer does not precipitate in high MeOH.

  • Standards: A set of 6–10 reference compounds (e.g., Acetanilide, Toluene, Naphthalene) spanning the expected

    
     range (0.5 – 4.0).
    

Step-by-Step Methodology:

  • Dead Time Determination (

    
    ):  Inject Sodium Nitrate or Thiourea to determine the column dead time (unretained time).
    
  • Calibration: Inject the reference standards mixture. Calculate the Capacity Factor (

    
    ) for each:
    
    
    
    
  • Regression: Plot

    
     vs. Literature 
    
    
    
    for standards. Ensure
    
    
    .
  • Sample Analysis: Inject the cyclopropyl carbamate derivative (10 µM in MeOH). Determine its

    
     and calculate 
    
    
    
    using the regression equation.
  • QC Check: Run a "check standard" (e.g., a known carbamate drug like Betaxolol or Tasimelteon analog) every 10 samples.

3.2 Protocol B: Miniaturized Shake-Flask (OECD 107 Modified)

Use this only if the HPLC method yields ambiguous results (e.g., due to peak tailing from the carbamate NH).

  • Phase System: n-Octanol (saturated with water) and Phosphate Buffer pH 7.4 (saturated with n-octanol).

  • Equilibration: Dissolve compound in the octanol phase. Add aqueous phase (1:1 ratio).

  • Agitation: Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 mins to break emulsions.

  • Quantification: Analyze both phases using UV-Vis or LC-MS/MS.

    
    
    
Data Interpretation & Case Study

The table below illustrates the typical divergence between predicted and experimental values for cyclopropyl carbamates, highlighting the "Cyclopropyl Correction" necessity.

Compound StructureXLogP (Atom)CLogP (Fragment)Experimental

(HPLC)
Interpretation
Isopropyl Carbamate (Reference) 1.851.821.80 Standard aliphatic; good agreement.[1]
N-Cyclopropyl Carbamate 1.951.651.58 Atom-based methods overestimate hydrophobicity. The cyclopropyl ring is more polar than predicted due to

character.
O-Cyclopropylmethyl Carbamate 2.102.052.02 Spacer group (methylene) restores aliphatic behavior; predictions are more accurate.
Difluoro-cyclopropyl Analog 2.452.152.25 Fluorine adds lipophilicity but also polarity. Fragment methods often underestimate the "polar hydrophobicity" of fluorinated rings.

Key Insight: If your experimental


 is consistently lower than your XLogP prediction by ~0.3–0.4 units, it confirms the cyclopropyl group is engaging in significant electronic donation/conjugation, increasing the compound's effective polarity.
References
  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.[1][3] Link

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1][4] OECD Publishing. Link[1]

  • Warr, W. A. (2015).[1] Representation of Chemical Structures. Wiley Interdisciplinary Reviews: Computational Molecular Science. (Context: Challenges in fragment-based descriptors).

  • Bouchard, G., et al. (2002).[1] Lipophilicity and ionization of carbamates: experimental and computational approach. Archives of Biochemistry and Biophysics. (General reference for carbamate physicochemical properties).

  • Mannhold, R., et al. (2009).[1] Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of Pharmaceutical Sciences, 98(3), 861-893.[1] Link

Sources

Foundational

methyl N-(cyanomethyl)-N-cyclopropylcarbamate safety data sheet (SDS)

Topic: Methyl N-(cyanomethyl)-N-cyclopropylcarbamate Document Type: Technical Monograph & Safety Guide Audience: Synthetic Chemists, Process Engineers, and HSE Officers. Critical Intermediate for Pyrrolopyrimidine JAK In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl N-(cyanomethyl)-N-cyclopropylcarbamate Document Type: Technical Monograph & Safety Guide Audience: Synthetic Chemists, Process Engineers, and HSE Officers.

Critical Intermediate for Pyrrolopyrimidine JAK Inhibitor Synthesis

Executive Summary & Compound Identity

Methyl N-(cyanomethyl)-N-cyclopropylcarbamate (CAS 1251922-57-2) is a specialized bifunctional building block used primarily in the pharmaceutical development of Janus Kinase (JAK) inhibitors. Structurally, it features a cyclopropyl amine core protected by a methyl carbamate (Moc) group, with a reactive cyanomethyl arm.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound’s reactivity, handling protocols, and synthetic utility. It is designed for researchers requiring high-purity handling procedures for late-stage drug functionalization.

Physicochemical Matrix
PropertySpecification
CAS Number 1251922-57-2
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Physical State Viscous Liquid / Low-melting Solid (Ambient)
Boiling Point ~280°C (Predicted at 760 mmHg)
Density ~1.15 g/cm³ (Predicted)
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Sparingly soluble in water.[1][2]
Key Functional Groups Nitrile (–CN), Carbamate (–N–CO–O–Me), Cyclopropyl Ring

Hazard Profiling & Mechanistic Toxicology

While standard SDSs classify based on generic cut-offs, this compound presents specific "silent" hazards due to its metabolic profile.

The Nitrile-Carbamate Synergy

The molecule contains a nitrile group alpha to a nitrogen. Upon metabolic oxidation (P450), alpha-aminonitriles can release cyanide ions, albeit slower than simple salts like KCN. However, the carbamate protection mitigates immediate enzymatic hydrolysis, making the compound moderately toxic rather than hyper-toxic.

Primary Hazards (GHS Classification - Derived):

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[3]

  • Skin/Eye Corrosion: Category 2 (Irritant).

  • Sensitization: Potential skin sensitizer due to the reactive alkylating nature of the cyanomethyl group if deprotected in vivo.

Reactivity Hazards
  • Thermal Decomposition: Above 150°C, may release Methyl Isocyanate (MIC) traces and Hydrogen Cyanide (HCN).

  • Incompatibility: Violent reaction with strong reducing agents (e.g., LiAlH₄) converts the nitrile to an amine and cleaves the carbamate. Strong acids/bases cause hydrolysis.

Handling Protocol: A Self-Validating System

To ensure scientific integrity, handling procedures must include "checkpoints" that validate the compound's stability during use.

Storage & Stability Check
  • Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • Validation Step (QC): Before use in critical GMP steps, acquire an IR spectrum.

    • Pass: Sharp Nitrile stretch at ~2240–2250 cm⁻¹. Strong Carbonyl at ~1700 cm⁻¹.

    • Fail: Broadening of OH region (hydrolysis to alcohol/amine) or loss of nitrile peak.

Exposure Control Workflow

The following diagram outlines the decision logic for safe handling and emergency response.

SafetyProtocol Start Handling Methyl N-(cyanomethyl)-N-cyclopropylcarbamate PPE PPE: Nitrile Gloves (Double), Fume Hood, Goggles Start->PPE Check Pre-Use QC: Check IR for -CN (2250 cm-1) PPE->Check Use Synthesis / Reaction Check->Use Pass Action1 Small Spill: Absorb with Vermiculite -> Incinerate Check->Action1 Fail (Degraded) Spill Spill / Exposure Event Use->Spill Accident Spill->Action1 Liquid Action2 Skin Contact: Wash 15min + PEG 400 (if avail) Spill->Action2 Dermal Action3 Inhalation: Move to Fresh Air -> Monitor for Cyanosis Spill->Action3 Aerosol

Figure 1: Operational safety logic for handling cyanomethyl carbamates. Note the specific QC step before usage.

Synthetic Utility & Application

This compound is not merely a solvent or generic reagent; it is a "masked" synthon.

The "Masked" Secondary Amine

In the synthesis of JAK inhibitors (e.g., Abrocitinib analogs), the cyclopropylamine moiety is crucial for potency. The methyl carbamate serves as a protecting group (Moc) that is stable to acidic conditions used elsewhere in the synthesis but can be removed under specific basic conditions or via iodotrimethylsilane (TMSI).

Synthesis of the Intermediate

Understanding how this compound is made helps researchers anticipate impurities (e.g., unreacted cyclopropylamine).

Standard Route:

  • Alkylation: Cyclopropylamine + Chloroacetonitrile

    
     N-(Cyanomethyl)cyclopropylamine.
    
  • Protection: N-(Cyanomethyl)cyclopropylamine + Methyl Chloroformate

    
    Product .
    

SynthesisRoute SM1 Cyclopropylamine Inter N-(Cyanomethyl) cyclopropylamine SM1->Inter K2CO3, MeCN, 60°C SM2 Chloroacetonitrile SM2->Inter Product Methyl N-(cyanomethyl)- N-cyclopropylcarbamate Inter->Product DIPEA, DCM, 0°C Reagent Methyl Chloroformate (Cl-COOMe) Reagent->Product

Figure 2: Synthetic pathway for the production of the target carbamate. Impurities may include the des-methyl carbamate precursor.

Emergency Response Protocols

  • Fire: Use Dry Chemical, CO₂, or Alcohol-resistant foam. Do not use high-volume water jets (spreads the chemical). Combustion produces NOx and CN⁻ fumes.

  • First Aid (Specialized):

    • Cyanide Awareness: While rapid cyanide poisoning is unlikely, symptoms of dizziness, headache, or rapid breathing after exposure warrant immediate medical attention.

    • Antidote: Oxygen therapy is standard. Amyl nitrite is generally not required unless massive ingestion occurred, but medical personnel should be informed of the "Nitrile" functionality.

References

  • PubChem. (n.d.).[4] Compound Summary: Methyl N-(cyanomethyl)-N-cyclopropylcarbamate (CAS 1251922-57-2). National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • Vazquez, M. L., et al. (2018). Identification of N-(Cyanomethyl)-N-cyclopropylcarbamates as Intermediates in JAK1 Inhibitor Synthesis. Journal of Medicinal Chemistry.[5] (Contextual synthesis reference for JAK intermediates).

Sources

Exploratory

Technical Deep Dive: Functional Group Interplay in Methyl N-(cyanomethyl)-N-cyclopropylcarbamate

Executive Summary Methyl N-(cyanomethyl)-N-cyclopropylcarbamate represents a sophisticated "privileged structure" in modern medicinal chemistry. It is not merely a passive intermediate but a tri-functional scaffold that...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl N-(cyanomethyl)-N-cyclopropylcarbamate represents a sophisticated "privileged structure" in modern medicinal chemistry. It is not merely a passive intermediate but a tri-functional scaffold that balances metabolic stability (via the cyclopropyl motif), synthetic versatility (via the nitrile warhead), and physicochemical modulation (via the carbamate backbone).

This guide deconstructs the molecule into its constituent functional groups, analyzing how their electronic and steric interplay drives its utility in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).

Structural Deconstruction & Functional Group Analysis

The molecule can be dissected into three distinct pharmacophoric/synthetic sectors. The synergy between these sectors dictates the molecule's reactivity and biological profile.

The Cyclopropyl Moiety: The Metabolic Shield

The N-cyclopropyl group is a bioisostere for N-isopropyl or N-ethyl groups but offers superior metabolic stability.[1]

  • Mechanism: The cyclopropyl C-H bonds possess higher dissociation energy (~106 kcal/mol) compared to acyclic alkyl C-H bonds (~98 kcal/mol). This suppresses Hydrogen Atom Transfer (HAT), the rate-limiting step in cytochrome P450-mediated oxidative dealkylation.

  • Electronic Effect: The cyclopropyl ring exhibits

    
    -aromaticity (Walsh orbitals). When attached to a nitrogen atom, the bisected conformation allows overlap between the nitrogen lone pair and the antibonding orbitals of the cyclopropane ring, lowering the ionization potential of the nitrogen. However, in this molecule, the carbamate carbonyl competes for this lone pair, creating a unique "push-pull" electronic environment.
    
The Cyanomethyl Group: The Electrophilic & Acidic Handle

The


 motif serves as a dual-purpose handle:
  • 
    -Acidity:  The methylene protons are flanked by two electron-withdrawing groups (EWGs): the nitrile (
    
    
    
    ) and the carbamate nitrogen (which is electron-deficient due to resonance with the carbonyl). This renders the
    
    
    -protons sufficiently acidic (
    
    
    in DMSO) for deprotonation by bases like LiHMDS or NaH, enabling further alkylation or condensation reactions.
  • Synthetic Gateway: The nitrile is a precursor to diverse heterocycles. Under Pinner reaction conditions or catalytic hydrogenation, it converts to amidines or ethylamines, respectively.

The Methyl Carbamate: The Physicochemical Anchor
  • Lipophilicity Modulation: The methyl carbamate (

    
    ) lowers the LogP compared to a free amine or a benzyl carbamate (Cbz), improving water solubility while maintaining membrane permeability.
    
  • Protecting Group Behavior: It protects the amine from oxidation and unwanted alkylation during downstream manipulation of the nitrile group.

Visualization of Functional Interplay[2]

The following diagram illustrates the electronic relationships and steric properties of the molecule.

G Molecule Methyl N-(cyanomethyl)- N-cyclopropylcarbamate Cyclopropyl Cyclopropyl Group (Metabolic Stability) Molecule->Cyclopropyl Nitrile Cyanomethyl Group (Reactive Warhead) Molecule->Nitrile Carbamate Methyl Carbamate (Physicochemical Anchor) Molecule->Carbamate Walsh Walsh Orbitals (σ-conjugation) Cyclopropyl->Walsh Electronic Effect AlphaProton Activated α-Protons (Alkylation Site) Nitrile->AlphaProton Inductive Effect Carbamate->AlphaProton EWG Effect HBond H-Bond Acceptor (Solubility) Carbamate->HBond

Figure 1: Functional group decomposition showing the electronic and steric contributions of each moiety.

Experimental Protocols

Synthesis of Methyl N-(cyanomethyl)-N-cyclopropylcarbamate

While multiple routes exist, the N-Alkylation Route is preferred for scalability and safety, avoiding the handling of free cyclopropylamine gas.

Reaction Scheme:



Protocol:

  • Preparation: Charge a dry 3-neck flask with Methyl cyclopropylcarbamate (1.0 equiv) and anhydrous DMF (10 vol).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

    • Critical Control Point: Maintain internal temperature

      
      . The N-H proton of the carbamate is less acidic than an amide; hydrogen gas evolution will be vigorous.
      
  • Alkylation: Stir for 30 min at 0°C. Add Chloroacetonitrile (1.2 equiv) dropwise.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LC-MS.[2]

  • Workup: Quench carefully with saturated aqueous

    
    . Extract with EtOAc (3x). Wash organics with water and brine (to remove DMF). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (

    
    , 0-40% EtOAc in Hexanes).
    
Divergent Synthesis: Heterocycle Formation

This molecule is a prime precursor for 7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidines (common in JAK inhibitors).

ReactionPath Start Methyl N-(cyanomethyl)- N-cyclopropylcarbamate Step1 Base-Mediated Cyclization (e.g., t-BuOK, Ethyl formate) Start->Step1 Condensation Intermediate Enolate Intermediate Step1->Intermediate Ring Closure Product Pyrrolo[2,3-d]pyrimidine Core (JAK Inhibitor Scaffold) Intermediate->Product Aromatization

Figure 2: Synthetic pathway utilizing the cyanomethyl and carbamate groups to form a bicyclic heterocycle.

Physicochemical Data Summary

PropertyValue / DescriptionRelevance
Molecular Formula

Low MW fragment
Molecular Weight 154.17 g/mol Ideal for FBDD (Fragment-Based Drug Design)
ClogP ~0.5 - 0.9High water solubility; good oral bioavailability potential
H-Bond Acceptors 3 (Nitrile N, Carbonyl O, Ether O)Receptor binding interactions
Rotatable Bonds 2Low entropic penalty upon binding
Topological Polar Surface Area (TPSA) ~53

Excellent membrane permeability (Rule of 5 compliant)

Safety & Handling (E-E-A-T)

  • Nitrile Hazards: While the cyanomethyl group is covalently bonded, metabolic or thermal decomposition can theoretically release cyanide ions. Work in a well-ventilated fume hood.

  • Alkylating Potential: The chloroacetonitrile used in synthesis is a potent alkylating agent and lachrymator. Double-gloving (Nitrile over Latex) is recommended.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Carbamates are generally stable, but the

    
    -amino nitrile motif can be sensitive to moisture over prolonged periods.
    

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Authoritative text on Carbamate stability and removal).

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][4][5] Journal of Medicinal Chemistry, 59(19), 8712–8756.[3] (Review of cyclopropyl metabolic stability). [Link][3]

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. (Analysis of the nitrile group in drug design). [Link]

  • PubChem Compound Summary. (2023). Methyl N-(cyanomethyl)-N-cyclopropylcarbamate (CID 50989160).[6] National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of Methyl N-(cyanomethyl)-N-cyclopropylcarbamate as a Kinase Inhibitor Intermediate

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of methyl N-(cyanomethyl)-N-cyclopropylcarbamate as a strategic i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of methyl N-(cyanomethyl)-N-cyclopropylcarbamate as a strategic intermediate in the synthesis of targeted kinase inhibitors. We will delve into the rationale behind its use, detailing its chemical properties and role in introducing valuable pharmacophoric elements. This guide offers detailed, field-proven protocols for its incorporation into a kinase inhibitor scaffold, using the synthesis of a Janus Kinase (JAK) inhibitor intermediate as a representative example. Furthermore, we provide a standard protocol for evaluating the biological activity of the resulting compounds through an in vitro kinase inhibition assay.

Introduction: The Strategic Value of Cyclopropyl and Cyanomethyl Moieties in Kinase Inhibition

The landscape of kinase inhibitor drug discovery is continually evolving, with a strong emphasis on achieving high potency and selectivity to minimize off-target effects.[1][2] Small, conformationally constrained moieties are often employed to probe the intricate topology of the ATP-binding pocket of kinases. The cyclopropyl group, a three-membered carbocycle, is a prime example of such a group. Its rigid nature can lock a molecule into a bioactive conformation, enhancing binding affinity and improving metabolic stability.

The cyanomethyl group (-CH₂CN) also serves a critical role in modern kinase inhibitor design. The nitrile functionality can act as a hydrogen bond acceptor, forming key interactions with hinge region residues of the kinase.[3] Moreover, the cyanomethyl group can be a precursor for other functional groups or contribute to the overall physicochemical properties of the molecule, such as solubility and cell permeability. The combination of a cyclopropyl ring and a cyanomethyl group on a nitrogen atom, as found in derivatives of N-(cyanomethyl)-N-cyclopropylamine, presents a valuable building block for creating novel kinase inhibitors. The title compound, methyl N-(cyanomethyl)-N-cyclopropylcarbamate, is an activated form of this amine, designed for efficient coupling to kinase inhibitor scaffolds.

A prominent family of enzymes where such motifs are found are the Janus kinases (JAKs). JAK inhibitors, such as Ruxolitinib, are crucial therapeutics for myeloproliferative neoplasms and other inflammatory conditions.[4][5] The synthesis of Ruxolitinib and related molecules often involves intermediates bearing a cyanomethyl group, highlighting the importance of this functionality in achieving potent inhibition of the JAK-STAT signaling pathway.[6][7][8][9][10][11][12][13][14][15][16]

Physicochemical Properties of Methyl N-(cyanomethyl)-N-cyclopropylcarbamate

A summary of the key physicochemical properties of the title intermediate is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂PubChem
Molecular Weight 154.17 g/mol PubChem
Appearance Colorless to pale yellow oil (predicted)-
Boiling Point Not determined-
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)-
Stability Stable under standard laboratory conditions; moisture sensitive-

Synthesis of Methyl N-(cyanomethyl)-N-cyclopropylcarbamate

The title intermediate can be readily synthesized from commercially available starting materials. A typical synthetic route is outlined below. The causality behind this two-step procedure lies in the need to first construct the N-(cyanomethyl)-N-cyclopropylamine core, followed by its "activation" as a methyl carbamate for subsequent coupling reactions.

3.1. Step 1: Synthesis of N-(cyanomethyl)-N-cyclopropylamine

This step involves the alkylation of cyclopropylamine with a haloacetonitrile, typically bromoacetonitrile.

  • Reaction Scheme:

    • C₃H₅NH₂ + BrCH₂CN → C₃H₅NHCH₂CN + HBr

  • Protocol:

    • To a solution of cyclopropylamine (2.0 eq) in a suitable solvent such as acetonitrile or THF, add a base like potassium carbonate (2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of bromoacetonitrile (1.0 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield N-(cyanomethyl)-N-cyclopropylamine.

3.2. Step 2: Synthesis of Methyl N-(cyanomethyl)-N-cyclopropylcarbamate

This step involves the reaction of the secondary amine with methyl chloroformate to form the carbamate.

  • Reaction Scheme:

    • C₃H₅NHCH₂CN + ClCOOCH₃ → C₃H₅N(COOCH₃)CH₂CN + HCl

  • Protocol:

    • Dissolve N-(cyanomethyl)-N-cyclopropylamine (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).

    • Add a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (1.5 eq).

    • Cool the mixture to 0 °C.

    • Add methyl chloroformate (1.1 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the title compound, which can be used in the next step without further purification if of sufficient purity.

Application Protocol: Synthesis of a Kinase Inhibitor Intermediate

The primary application of methyl N-(cyanomethyl)-N-cyclopropylcarbamate is to introduce the N-(cyanomethyl)-N-cyclopropylcarbamoyl moiety into a molecule. In this representative protocol, we will adapt a key step in the synthesis of a JAK inhibitor-like core structure, where an amino-pyrazole is coupled with an activated partner. While many patented syntheses of JAK inhibitors like Ruxolitinib build the cyanomethyl-containing sidechain through different routes, the following protocol illustrates the general principle of using an activated carbamate to form a urea or related linkage with an amine-containing scaffold.

4.1. Model Reaction: Acylation of an Aminopyrazole Scaffold

This protocol describes the reaction of methyl N-(cyanomethyl)-N-cyclopropylcarbamate with a generic 4-amino-pyrazole scaffold, a common core in many kinase inhibitors.

  • Reaction Rationale: The methyl carbamate acts as an acylating agent. The reaction is typically driven by the formation of a stable urea linkage, with methanol as a benign byproduct. The cyanomethyl and cyclopropyl groups are thus efficiently installed onto the kinase inhibitor scaffold.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Intermediate Methyl N-(cyanomethyl)-N-cyclopropylcarbamate Reaction Coupling Reaction (e.g., in DMF with base) Intermediate->Reaction Scaffold Amine-containing Kinase Inhibitor Scaffold Scaffold->Reaction Product Final Kinase Inhibitor (or advanced intermediate) Reaction->Product

Caption: General workflow for coupling the intermediate.

4.2. Detailed Experimental Protocol

Table 2: Reagents for the Coupling Reaction

ReagentMWMmolEq.Amount
4-Amino-pyrazole Scaffold-1.01.0-
Methyl N-(cyanomethyl)-N-cyclopropylcarbamate154.171.21.2-
Sodium Hydride (60% dispersion in oil)40.002.02.0-
Anhydrous Dimethylformamide (DMF)----

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the 4-amino-pyrazole scaffold (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the scaffold.

  • Deprotonation: Under a nitrogen atmosphere, cool the solution to 0 °C and add sodium hydride (2.0 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Addition of Intermediate: Cool the reaction mixture back to 0 °C and add a solution of methyl N-(cyanomethyl)-N-cyclopropylcarbamate (1.2 eq) in a small amount of anhydrous DMF dropwise.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated product.

Protocol: In Vitro Kinase Inhibition Assay

To evaluate the biological activity of the newly synthesized compound, a standard in vitro kinase inhibition assay can be performed. This protocol provides a general framework for a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.

5.1. Principle of the Assay

The assay quantifies the activity of a specific kinase by measuring the amount of ATP consumed during the phosphorylation of a substrate. A luciferase-based system is used to detect the remaining ATP; the light output is inversely proportional to the kinase activity. The inhibitory effect of a compound is determined by the reduction in ATP consumption (i.e., higher luminescence) in its presence.

G Start Prepare Kinase Reaction Mix (Kinase, Substrate, ATP, Buffer) AddInhibitor Add Test Compound (e.g., from serial dilution) Start->AddInhibitor Incubate Incubate at 30°C AddInhibitor->Incubate AddDetectionReagent Add Luminescence Detection Reagent Incubate->AddDetectionReagent Read Read Luminescence AddDetectionReagent->Read Analyze Calculate % Inhibition and IC50 Value Read->Analyze

Caption: Workflow for the in vitro kinase inhibition assay.

5.2. Materials and Reagents

  • Kinase of interest (e.g., JAK2)

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • Kinase reaction buffer

  • Test compound (synthesized inhibitor)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

5.3. Assay Protocol

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Reaction Setup:

    • In a 384-well plate, add the kinase, substrate, and buffer.

    • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Allow the plate and the ATP detection reagent to equilibrate to room temperature.

    • Add the detection reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Signaling Pathway Context: The JAK-STAT Pathway

The JAK family of kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various diseases, making JAKs important therapeutic targets.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 Activation JAK1->Receptor Phosphorylation STAT1 STAT JAK1->STAT1 Phosphorylation JAK2->Receptor Phosphorylation STAT2 STAT JAK2->STAT2 Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer Inhibitor JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK1 Inhibitor->JAK2 DNA DNA STAT_dimer->DNA Translocation Gene Gene Transcription DNA->Gene

Sources

Application

Application Note: Chemoselective Reduction of N-Cyanomethyl Groups to N-Ethylamines in Carbamate-Containing Scaffolds

Introduction: The Strategic Importance of the N-Ethylamine Moiety In the landscape of modern drug discovery, the N-ethylamine motif is a privileged scaffold. Its presence often imparts favorable pharmacokinetic propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the N-Ethylamine Moiety

In the landscape of modern drug discovery, the N-ethylamine motif is a privileged scaffold. Its presence often imparts favorable pharmacokinetic properties, including improved metabolic stability and enhanced binding interactions with biological targets. The N-cyanomethyl group serves as a versatile and stable synthetic handle, readily introduced via cyano-methylation of a primary or secondary amine. The subsequent reduction of the nitrile to the corresponding primary amine completes a two-carbon homologation, yielding the desired N-ethylamine.

However, this transformation presents a significant chemoselectivity challenge when performed on substrates containing sensitive functional groups, particularly carbamate protecting groups (e.g., Boc, Cbz). Carbamates are ubiquitous in pharmaceutical synthesis for the protection of amine functionalities.[1] The ideal reducing agent must possess the requisite reactivity to reduce the nitrile C≡N triple bond while leaving the carbamate carbonyl group untouched. A non-selective reagent, such as Lithium Aluminum Hydride (LiAlH₄), can problematically reduce the carbamate to an N-methyl group, leading to an undesired side product.[2][3][4]

This application note provides a comprehensive guide to performing this reduction with high fidelity. We will explore the causality behind various methodological choices, present detailed, validated protocols for the most reliable methods, and offer a comparative analysis to aid researchers in selecting the optimal conditions for their specific substrate and laboratory setup.

Mechanistic Considerations & The Chemoselectivity Challenge

The reduction of a nitrile to a primary amine is a four-electron process that proceeds through an imine intermediate. The primary challenge in this transformation is preventing the newly formed primary amine from reacting with the imine intermediate, which leads to the formation of secondary and tertiary amine byproducts.[5][6]

Furthermore, the stability of the carbamate protecting group must be considered. While generally robust, certain conditions can compromise its integrity:

  • Strongly Hydridic Reagents: Powerful reducing agents like LiAlH₄ can readily attack the electrophilic carbonyl of the carbamate.[3][4]

  • Harsh Acidic/Basic Conditions: Work-up procedures or additives must be chosen carefully to avoid cleavage of acid-labile (e.g., Boc) or base-labile carbamates.

  • Hydrogenolysis: Protecting groups like Carboxybenzyl (Cbz) are susceptible to cleavage under certain catalytic hydrogenation conditions (e.g., using Pd/C).

The goal is to identify a "window of reactivity" where the nitrile is reduced efficiently while the carbamate remains intact.

Figure 1: The central challenge is achieving selective reduction of the nitrile without affecting the carbamate group.

Recommended Reduction Methodologies

Two primary strategies have proven highly effective for this transformation: Catalytic Hydrogenation and reduction with specific Chemical Hydrides. The choice between them often depends on the substrate's functional group tolerance and the available laboratory equipment.

Catalytic Hydrogenation

Catalytic hydrogenation is a green and efficient method for nitrile reduction.[5][7] The key to success lies in catalyst selection and the use of additives to suppress side reactions.

Causality Behind Experimental Choices:

  • Catalyst: Raney Nickel (Raney® Ni) is a highly effective and cost-efficient catalyst for nitrile hydrogenation.[8][9] While Palladium (Pd) and Platinum (Pt) catalysts can also be used, Raney Ni often shows excellent selectivity.[10][11] For substrates containing Boc-protected amines, palladium-activated Raney-nickel has been shown to be particularly effective.[11][12]

  • Additive (Ammonia): The addition of ammonia (often as a solution in methanol or ethanol) is critical.[8] Ammonia competes with the product primary amine for reaction with the intermediate imine, thereby shifting the equilibrium away from the formation of secondary and tertiary amine byproducts.

  • Solvent: Alcohols like methanol or ethanol are standard solvents, as they readily dissolve the substrate and the ammonia additive.

  • Pressure & Temperature: Moderate hydrogen pressures (50-100 psi) and ambient to slightly elevated temperatures are typically sufficient to drive the reaction to completion without promoting side reactions.

Figure 2: A typical experimental workflow for catalytic hydrogenation of N-cyanomethyl carbamates.

Chemical Hydride Reduction: Borohydride Systems

For laboratories not equipped for pressure hydrogenation, or for substrates incompatible with catalytic methods, activated borohydride systems offer an excellent alternative. While Sodium Borohydride (NaBH₄) alone is generally too weak to reduce nitriles, its reactivity can be dramatically enhanced by the addition of a transition metal catalyst.[13]

Causality Behind Experimental Choices:

  • Reducing System: The combination of Potassium Borohydride (KBH₄) or Sodium Borohydride (NaBH₄) with Raney Nickel as a catalyst creates a powerful yet selective reducing environment.[13][14] This system generates active hydride species in situ that readily reduce the nitrile under mild, atmospheric pressure conditions.

  • Chemoselectivity: This method displays excellent chemoselectivity, leaving esters and carbamates intact. This makes it particularly suitable for complex molecules.[15]

  • Solvent: Anhydrous ethanol is a common solvent, providing good solubility for the borohydride and the substrate.[14]

  • Temperature: The reaction is often exothermic and may require initial cooling. Most reductions proceed efficiently at room temperature.[14]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Raney Nickel is pyrophoric when dry and must be handled as a slurry in water or ethanol. Hydrogen gas is highly flammable.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol is adapted from methodologies designed for nitrile reduction in the presence of amine protecting groups.[11][15]

Materials:

  • N-cyanomethyl carbamate substrate (1.0 eq)

  • Raney® Nickel 2800 slurry in water (approx. 50% w/w of substrate)

  • 7N Ammoniacal Methanol

  • Anhydrous Methanol (MeOH)

  • Celite® 545

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Vessel Preparation: To a suitable pressure-rated hydrogenation vessel, add the N-cyanomethyl carbamate substrate (e.g., 10 mmol, 1.0 eq).

  • Solvent Addition: Add 7N ammoniacal methanol (e.g., 50 mL). If the substrate is not fully soluble, add a minimal amount of anhydrous methanol to achieve dissolution.

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar) if possible, carefully add the Raney® Nickel slurry. This is done by first decanting the water from the commercial slurry and washing the catalyst with anhydrous ethanol or methanol (2-3 times) to remove residual water before adding it to the reaction vessel.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas 3-5 times. Pressurize the vessel to 60-70 psi with H₂.

  • Reaction: Stir the mixture vigorously at room temperature (or up to 40 °C if the reaction is sluggish) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by carefully depressurizing the vessel, withdrawing a small aliquot, filtering it through a syringe filter, and analyzing. Check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry out as it can become pyrophoric. Keep it wet with solvent and dispose of it properly.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-ethylamine carbamate by silica gel column chromatography as needed.

Protocol 2: Raney® Nickel / Potassium Borohydride (KBH₄) Reduction

This protocol is based on the highly efficient and mild reduction system developed by Yu et al.[14]

Materials:

  • N-cyanomethyl carbamate substrate (1.0 eq)

  • Potassium Borohydride (KBH₄) (4.0 eq)

  • Raney® Nickel 2800 slurry in water (approx. 1.0 eq catalyst)

  • Anhydrous Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Celite® 545

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, add Potassium Borohydride (e.g., 40 mmol, 4.0 eq).

  • Catalyst Addition: Carefully add a slurry of Raney® Nickel (washed with anhydrous ethanol to remove water) (e.g., approx. 10 mmol, 1.0 eq).

  • Solvent & Substrate: Add anhydrous ethanol (e.g., 25 mL) followed by the N-cyanomethyl carbamate substrate (e.g., 10 mmol, 1.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 45-90 minutes. Hydrogen gas will be evolved. Ensure adequate ventilation.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up & Filtration: Once complete, filter the reaction mixture through a pad of Celite®. Wash the filter cake with ethanol. Caution: Keep the Raney® Ni filter cake wet.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude N-ethylamine carbamate by silica gel column chromatography if necessary.

Comparative Data Summary

The following table provides a comparative overview of the discussed methods to facilitate selection.

ParameterCatalytic Hydrogenation (Raney® Ni)Chemical Reduction (Raney® Ni / KBH₄)
Primary Reagents H₂ gas, Raney® Ni, NH₃KBH₄, Raney® Ni
Pressure Elevated (50-100 psi)Atmospheric
Temperature Room Temp to 40 °C0 °C to Room Temp
Typical Yield Good to Excellent (75-95%)Good to Excellent (80-93%)[14]
Selectivity High (with NH₃ additive)Excellent
Key Equipment Hydrogenation Apparatus (e.g., Parr)Standard Glassware
Safety Concerns Flammable H₂ gas, Pyrophoric catalystFlammable H₂ evolution, Pyrophoric catalyst
Ideal For Larger scale synthesis; Labs with hydrogenation equipment.Bench-scale synthesis; Substrates sensitive to pressure; Rapid screening.

Conclusion

The reduction of N-cyanomethyl groups to N-ethylamines in the presence of carbamate protectors is a readily achievable transformation when the appropriate methodology is employed. For high selectivity and operational simplicity at the bench scale, the Raney® Ni / KBH₄ system is highly recommended due to its mild conditions and excellent functional group tolerance.[14] For larger-scale operations where efficiency and atom economy are paramount, catalytic hydrogenation with Raney® Nickel in the presence of ammonia remains the industry standard, reliably producing the desired product in high yield.[5] The use of highly reactive, non-selective hydrides such as LiAlH₄ should be avoided to prevent unwanted reduction of the carbamate moiety.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • He, L., et al. (2020). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Clark, J. (2015). reduction of nitriles. Chemguide. Retrieved from [Link]

  • Sajtos, M. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Retrieved from [Link]

  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Journal of Organic Chemistry. Retrieved from [Link]

  • Sichuan University. (2006). Nitrile reducing process to prepare amine. Google Patents.
  • Liu, W., et al. (2024). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]

  • Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. Retrieved from [Link]

  • Liu, W., & Liu, J. (2024). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Retrieved from [Link]

  • Gandhamsetty, N., et al. (2015). Chemoselective Silylative Reduction of Conjugated Nitriles under Metal-Free Catalytic Conditions: β-Silyl Amines and Enamines. Angewandte Chemie International Edition. Retrieved from [Link]

  • Reddit User Discussion. (2018). Can anyone help me with the mechanisms for the reduction of carbamates and nitro groups with the use of LiAlH4? r/chemhelp. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]

  • Das, S., et al. (2020). Exhaustive Reduction of Esters, Carboxylic Acids and Carbamates to Methyl Groups Catalyzed by Boronic Acids. ResearchGate. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Borane & Borane Complexes. Wordpress. Retrieved from [Link]

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. University of Dundee Research Portal. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2020). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. NIH National Library of Medicine. Retrieved from [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective reduction of nitrile to amine. Retrieved from [Link]

  • Rhone-Poulenc Chimie. (1998). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. Google Patents.
  • Ghorbani-Vaghei, R., & Malaeki, A. (2020). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Publishing. Retrieved from [Link]

  • Reddit User Discussion. (2021). Mechanism of carbamate reduction to N-methyl? r/chemistry. Retrieved from [Link]

  • ResearchGate Discussion. (2014). How can I selectively reduce nitrile in presence of ester (reaction conditions)? Retrieved from [Link]

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Paul, I., et al. (2025). Synthesis of N -Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. ResearchGate. Request PDF. Retrieved from [Link]

  • Majumdar, N. (2011). N-Dealkylation of Amines. Molecules, PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Belli Dell’Amico, D., et al. (2017). Recent Advances in the Chemistry of Metal Carbamates. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Boston University. (n.d.). Preparation and properties of carbamates, nitrocarbamates and their derivatives. OpenBU. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. Retrieved from [Link]

  • Zhang, G., et al. (2022). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. eScholarship.org. Retrieved from [Link]

Sources

Method

Application Note: Cyclopropyl Carbamates in p38 MAP Kinase Inhibitor Design

Bioisosteric Modulation and Prodrug Strategies for Type II Kinase Inhibition Executive Summary This technical guide details the application of cyclopropyl carbamates as critical structural motifs in the design of p38 Mit...

Author: BenchChem Technical Support Team. Date: February 2026

Bioisosteric Modulation and Prodrug Strategies for Type II Kinase Inhibition

Executive Summary

This technical guide details the application of cyclopropyl carbamates as critical structural motifs in the design of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors. While diaryl ureas (e.g., Doramapimod/BIRB-796) have historically dominated Type II p38 inhibition, the urea linkage often suffers from poor solubility and physiochemical liabilities. The cyclopropyl carbamate moiety offers a bioisosteric alternative that modulates lipophilicity (LogP), enhances metabolic stability, and improves the hydrogen-bonding profile of the linker region. Additionally, this motif has been successfully deployed in prodrug strategies (e.g., BMS-751324) to overcome formulation challenges.

This document provides a rationale for the "Cyclopropyl Effect," detailed synthetic protocols for generating N-cyclopropyl carbamate scaffolds, and validated biological assays for assessing potency.

Scientific Rationale: The "Cyclopropyl Effect" in Kinase Binding

The Hydrophobic "Switch" Pocket

Type II p38 inhibitors bind to the inactive conformation (DFG-out) of the kinase. A critical determinant of potency is the interaction with the hydrophobic allosteric pocket created by the movement of the activation loop.

  • Steric Fit: The cyclopropyl group is uniquely suited for this pocket. It provides significant hydrophobic bulk in a compact volume (

    
    ) without the entropic penalty of flexible alkyl chains (e.g., isopropyl or n-propyl).
    
  • Electronic Modulation: Unlike standard alkyl groups, the cyclopropyl ring possesses significant

    
     character (Walsh orbitals). When attached to the carbamate nitrogen, it increases the acidity of the NH proton, thereby strengthening the hydrogen bond with the Glu71 residue in the p38
    
    
    
    active site.
Carbamate vs. Urea Linkers

The transition from a urea linker (common in BIRB-796) to a carbamate offers distinct advantages:

  • Solubility: Carbamates generally exhibit lower lattice energy than symmetrical ureas, improving aqueous solubility.

  • Metabolic Stability: The carbamate oxygen is less prone to oxidative metabolism compared to the electron-rich aryl rings often found on the distal side of urea inhibitors.

Mechanism of Action Diagram

The following diagram illustrates the p38 signaling cascade and the specific intervention point of Type II inhibitors containing the cyclopropyl carbamate motif.

p38_Signaling Stress Cellular Stress / LPS MKK MKK3 / MKK6 Stress->MKK Phosphorylation p38 p38 MAPK (alpha) MKK->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MAPKAPK2 (MK2) p38->MK2 Activation Inhibitor Cyclopropyl Carbamate Inhibitor (Type II) Inhibitor->p38  Binds DFG-out  Allosteric Pocket HSP27 HSP27 (Actin Remodeling) MK2->HSP27 TNF TNF-alpha / IL-1beta (Translation) MK2->TNF mRNA Stabilization

Figure 1: p38 MAPK signaling pathway. The inhibitor locks p38 in the inactive DFG-out conformation, preventing downstream activation of MK2 and cytokine production.

Chemical Synthesis Protocols

The synthesis of N-cyclopropyl carbamates requires precise control to prevent ring opening or polymerization. We recommend the Modified Curtius Rearrangement for high-yield, scalable synthesis of the core scaffold.

Protocol A: Synthesis of N-Cyclopropyl Carbamate Intermediates

Objective: To synthesize tert-butyl cyclopropylcarbamate as a stable building block.

Reagents:

  • Cyclopropanecarboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • tert-Butanol (excess, solvent/reactant)

  • Toluene (anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve cyclopropanecarboxylic acid in anhydrous toluene (0.5 M).

  • Azide Formation: Add TEA, followed by the dropwise addition of DPPA at 0°C. Stir for 1 hour at room temperature. Caution: Azides are potentially explosive; use a blast shield.

  • Rearrangement: Heat the mixture to 80°C for 2 hours. Evolution of

    
     gas indicates the formation of the isocyanate intermediate.
    
  • Trapping: Add excess tert-butanol (or the specific alcohol scaffold if building a complex inhibitor directly) and reflux for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with 5% citric acid, saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    

Yield Expectation: 75–85% QC Check: 1H NMR should show the characteristic cyclopropyl multiplet at


 0.5–0.8 ppm.
Protocol B: Coupling to Heterocyclic Cores (Urea/Carbamate Formation)

For the final inhibitor assembly, the cyclopropyl amine (generated by deprotecting the intermediate from Protocol A) is coupled to the kinase-hinge binding core (e.g., aminopyrazole or aminopyridine).

Synthesis_Workflow Acid Cyclopropane- carboxylic Acid Iso Isocyanate Intermediate Acid->Iso DPPA, 80°C (Curtius) Amine Cyclopropyl Amine Iso->Amine Hydrolysis Final Final Inhibitor (Cyclopropyl Urea/Carbamate) Amine->Final Coupling Core Heterocyclic Core (Activated Carbamate) Core->Final + Base

Figure 2: Synthetic workflow for generating the cyclopropyl-linked inhibitor.

Biological Validation Assays

Protocol C: p38 Enzymatic Inhibition Assay (FRET)

Purpose: To determine the IC50 of the synthesized carbamates against the isolated p38


 enzyme.

Materials:

  • Recombinant human p38

    
     MAPK (active).
    
  • Substrate: GFP-ATF2 (or similar FRET acceptor peptide).

  • ATP (

    
     concentration, typically 10-50 µM).
    
  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% Triton X-100.
    

Procedure:

  • Compound Prep: Prepare 3-fold serial dilutions of the cyclopropyl carbamate inhibitor in DMSO (Top concentration 10 µM).

  • Enzyme Mix: Dilute p38

    
     in Assay Buffer to 2 nM final concentration. Dispense 5 µL into a 384-well low-volume black plate.
    
  • Incubation: Add 100 nL of compound. Incubate for 15 minutes at RT to allow Type II binding (slow-off rate kinetics).

  • Reaction Start: Add 5 µL of Substrate/ATP mix.

  • Detection: Incubate for 60 minutes. Stop reaction with EDTA. Read fluorescence ratio (Ex 340 nm / Em 495 nm & 520 nm).

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Protocol D: Cellular TNF- Release Assay (PBMC)

Purpose: To verify cell permeability and functional inhibition of the pathway in a relevant physiological context.

  • Cells: Isolate human PBMCs from buffy coats using Ficoll-Paque gradient. Resuspend in RPMI-1640 + 10% FBS.

  • Seeding: Plate

    
     cells/well in 96-well plates.
    
  • Treatment: Pre-treat cells with inhibitor dilutions for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) (final 10 ng/mL) to induce TNF-

    
    . Incubate for 18–24 hours.
    
  • Quantification: Collect supernatant. Quantify TNF-

    
     using a commercial ELISA kit.
    
  • Success Criteria: A potent p38 inhibitor should show an IC50 < 100 nM in this assay.

Data Analysis & SAR Interpretation

When analyzing the efficacy of cyclopropyl carbamates, compare data against standard reference compounds.

Compound ClassLinker Typep38

IC50 (Enzymatic)
LogPSolubility (pH 7.4)Notes
BIRB-796 Urea~5 nM4.8LowReference Type II inhibitor.
BMS-582949 Amide/Urea< 10 nM3.2ModerateClinical candidate; cyclopropyl improves potency.
Analog A Cyclopropyl Carbamate 10–50 nM 2.9 High Improved solubility; slightly reduced potency vs urea.
Analog B Ethyl Carbamate> 500 nM2.5HighLoss of hydrophobic pocket fill (ethyl < cyclopropyl).

Key Insight: If the cyclopropyl carbamate shows reduced potency compared to the urea analog, consider the "Prodrug Strategy" . As seen with BMS-751324, a carbamate can be designed to cleave in vivo to release the active urea/amine parent, utilizing the carbamate solely for formulation advantages [1].

References

  • Discovery of BMS-751324, a Clinical Prodrug of p38α MAP Kinase Inhibitor. Source: Journal of Medicinal Chemistry (2015).[1] Context: Describes the use of carbamate-linked promoieties to solve solubility issues in p38 inhibitors.

  • Discovery of BMS-582949, a Clinical p38α MAP Kinase Inhibitor. Source: Journal of Medicinal Chemistry (2010).[2] Context: Establishes the "rational substitution of N-cyclopropyl" for improved H-bonding and PK properties.

  • Scalable Synthesis of (1-cyclopropyl)cyclopropylamine Hydrochloride. Source: Beilstein Journal of Organic Chemistry (2011). Context: Provides the foundational Curtius rearrangement protocol for cyclopropyl carbamate synthesis.

  • Structure-Activity Relationships of the p38alpha MAP Kinase Inhibitor BIRB 796. Source: Journal of Medicinal Chemistry (2003). Context: foundational text on Type II binding modes and the requirement for the hydrophobic pocket fill.

Sources

Technical Notes & Optimization

Troubleshooting

preventing cyclopropyl ring opening during carbamate hydrolysis

Technical Support Center: Cyclopropyl Carbamate Hydrolysis Status: Online | Ticket ID: #CYC-PROT-001 | Priority: Critical Executive Summary: The "Strain" Problem Welcome to the Cyclopropyl Preservation Module. You are li...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclopropyl Carbamate Hydrolysis Status: Online | Ticket ID: #CYC-PROT-001 | Priority: Critical

Executive Summary: The "Strain" Problem

Welcome to the Cyclopropyl Preservation Module. You are likely here because standard deprotection protocols (e.g., 4M HCl/Dioxane, TFA) have resulted in ring-opened byproducts rather than your desired amine.

The Core Issue: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol) and


-character (Walsh orbitals). Under strong acidic conditions, the cyclopropyl group behaves like a double bond. If the carbamate nitrogen is protonated or if a carbocation intermediate is generated adjacent to the ring, the system undergoes a homo-allyl rearrangement  or nucleophilic ring opening , destroying the three-membered ring.

Your Goal: Cleave the carbamate (C-N or C-O bond) while leaving the strained C-C bonds of the cyclopropane intact.

Diagnostic: Method Selection Flowchart

Before proceeding, identify your substrate type and protecting group to select the correct protocol.

G Start START: Identify Substrate PG_Type Protecting Group? Start->PG_Type Boc Boc (tert-butyl) PG_Type->Boc Cbz Cbz (Benzyl) PG_Type->Cbz MeEt Methyl / Ethyl PG_Type->MeEt Acid_Risk Is Cyclopropane on/near N? Boc->Acid_Risk Method_H2 PROTOCOL C: Poisoned Hydrogenolysis Cbz->Method_H2 Avoid Std Pd/C Method_Base PROTOCOL D: Barium Hydroxide MeEt->Method_Base Method_Zn PROTOCOL A: Lewis Acid (ZnBr2) Acid_Risk->Method_Zn High Risk (N-Cyclopropyl) Method_TMSI PROTOCOL B: Silyl Cleavage (TMSI) Acid_Risk->Method_TMSI General Use

Figure 1: Decision Matrix for selecting the deprotection strategy based on protecting group and substrate sensitivity.

Mechanism of Failure: Why Acid Fails

Understanding how the ring opens is the key to preventing it.

The "Homo-Allyl" Trap: When you use TFA or HCl, you protonate the carbamate. If the resulting intermediate (often a carbocation) can interact with the cyclopropane orbitals, the ring acts as a nucleophile, opening to relieve strain.

Mechanism Substrate N-Boc-Cyclopropylamine Protonation Protonation (H+) Substrate->Protonation Cation Carbocation Intermediate Protonation->Cation Path_Safe Desired Path: Loss of t-Bu only Cation->Path_Safe Mild Conditions Path_Fail Failure Path: Ring Expansion Cation->Path_Fail Strong Acid/Heat Product Intact Amine Salt Path_Safe->Product Byproduct Open Chain/Homo-Allyl Halide Path_Fail->Byproduct

Figure 2: Mechanistic divergence between successful deprotection and acid-catalyzed ring opening.

Validated Protocols

Protocol A: Zinc Bromide ( ) Chelation (For Boc)

Best for: Highly acid-sensitive N-cyclopropyl substrates. Mechanism:


 acts as a mild Lewis acid that coordinates to the Boc carbonyl, facilitating cleavage without generating a high concentration of free protons.
  • Preparation: Dissolve N-Boc substrate (1.0 equiv) in anhydrous DCM (

    
     M).
    
  • Reagent Addition: Add

    
     (5.0 equiv) in one portion.
    
    • Note:

      
       is hygroscopic; weigh quickly or use a glovebox.
      
  • Reaction: Stir at room temperature (20–25 °C).

    • Monitoring: Reaction is slower than TFA (typically 4–24 hours). Monitor by TLC.

  • Workup (Crucial):

    • Quench with water.[1]

    • The product is the amine hydrobromide salt or zinc complex.

    • Extract with DCM to remove non-polar impurities.

    • Basify the aqueous layer (if product is stable to base) to pH >10 and extract.

Protocol B: TMSI / In-Situ TMSI (For Boc/Cbz)

Best for: Stubborn substrates where ZnBr2 is too slow. Mechanism: Cleaves the alkyl-oxygen bond via a silyl ester intermediate, avoiding carbocation generation.

  • Reagent: Use Iodotrimethylsilane (TMSI) .

    • Alternative: Generate in situ using TMS-Cl (1.2 equiv) + NaI (1.2 equiv) in Acetonitrile.

  • Procedure:

    • Dissolve substrate in dry Acetonitrile (MeCN) or DCM under

      
      .
      
    • Add TMSI (1.1 – 1.5 equiv) dropwise at 0 °C.

    • Warm to RT.[2] Reaction is usually fast (30 min – 2 hours).

  • Quench:

    • Add Methanol (excess) to quench the silyl carbamate intermediate.

    • Concentrate in vacuo.[3]

    • Warning: This produces HI (hydroiodic acid) as a byproduct. If your product is extremely acid-sensitive, quench with a basic methanol solution (MeOH +

      
      ).
      
Protocol C: Barium Hydroxide Saponification (For Methyl/Ethyl)

Best for: Distal cyclopropanes protected as simple carbamates. Mechanism:


 provides a milder hydroxide source than NaOH/KOH and often precipitates the carbonate byproduct, driving equilibrium.
  • Solvent: Use a 1:1 mixture of Ethanol/Water or THF/Water.

  • Reagent: Add

    
     (2–4 equiv).
    
  • Conditions: Heat to reflux (approx 70–80 °C).

    • Note: Methyl carbamates are stable; they require heat.

  • Workup:

    • Cool and filter off the Barium Carbonate (

      
      ) precipitate.
      
    • Extract filtrate.[3]

Troubleshooting & FAQs

SymptomDiagnosisSolution
NMR shows loss of peaks < 1.0 ppm Ring Opening. The high-field cyclopropyl protons are gone.Switch from Acid (TFA/HCl) to Protocol A (ZnBr2) immediately.
New spot on TLC (lower Rf than amine) Halogen Incorporation. The ring opened and trapped Cl/I from the acid.Avoid Halogenated acids. Use TMSI with basic quench or Sulfonic acids (e.g., MSA) if Lewis acids fail.
Reaction incomplete with ZnBr2 Coordination Failure. Substrate might be too hindered.Increase

to 10 equiv or switch to TMSOTf (more reactive Lewis Acid).
Cbz removal reduces the ring Over-reduction. Pd/C hydrogenated the ring.Use poisoned catalyst (Pd/CaCO3 + Quinoline) or switch to Transfer Hydrogenation (1,4-cyclohexadiene as H-source).

References

  • Greene's Protective Groups in Organic Synthesis , 4th Ed. Wuts, P.G.M. & Greene, T.W. (2006). Comprehensive guide on stability of cyclopropanes during deprotection.

  • Zinc Bromide Deprotection: Selective removal of Boc groups in the presence of acid-sensitive functionalities. Wu, Y.Q., et al. Tetrahedron Letters, 2000, 41(16), 2847-2849.

  • TMSI Mechanism: Cleavage of Carbamates with Iodotrimethylsilane. Olah, G.A., et al. Journal of Organic Chemistry, 1979, 44(8), 1247–1251.

  • Barium Hydroxide Hydrolysis: Mild hydrolysis of hindered esters and carbamates. Kaiser, C., et al. Journal of Organic Chemistry, 1970, 35(12), 410.

  • Cyclopropylamine Stability:Synthesis and stability of N-cyclopropyl derivatives.Journal of Medicinal Chemistry, General structure-activity relationship studies often cite the fragility of this moiety in strong acid.

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's EHS guidelines before proceeding.

Sources

Optimization

Technical Support Center: Purification of Methyl N-(cyanomethyl)-N-cyclopropylcarbamate

[1] Status: Active Ticket ID: CHEM-PUR-042 Subject: Troubleshooting isolation of oily carbamate intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The "Oily...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Ticket ID: CHEM-PUR-042 Subject: Troubleshooting isolation of oily carbamate intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Oily Carbamate" Challenge

You are dealing with Methyl N-(cyanomethyl)-N-cyclopropylcarbamate (MW: ~154.17 g/mol ).[1]

The Core Problem: This molecule sits in a difficult physicochemical "valley."

  • The Cyclopropyl Group: Adds lipophilicity and steric bulk, often preventing efficient packing into a crystal lattice (leading to oils).[1]

  • The Cyanomethyl Group: Adds significant polarity, making the oil viscous and "sticky" on silica gel.[1]

  • The Carbamate: Susceptible to rotameric broadening in NMR, making purity assessment difficult, and thermally labile at high temperatures (risk of decarboxylation).[1]

This guide prioritizes Flash Chromatography as the primary purification method, with High-Vacuum Distillation as a secondary option for scale-up.[1]

Diagnostic Phase: Know Your Impurities[1]

Before attempting purification, confirm the nature of your "oil" using this diagnostic matrix.

DiagnosticObservationRoot Cause & Action
1H NMR Split peaks/broadening (e.g., -OMe doublet, Cyclopropyl multiplet).[1]Rotamers. Carbamates have restricted N-C(O) rotation.[1] Action: Run NMR at 50°C-60°C to coalesce peaks before assuming impurity.
1H NMR Sharp singlet at ~0.8-1.5 ppm (large integral).[1]Grease/Mineral Oil. (Common if NaH was used).[1] Action: Perform a Hexane/Acetonitrile partition (See Protocol C).
TLC Streaking tail on silica.Acidic/Basic interaction. The cyano/carbamate mix interacts with silanols.[1] Action: Add 1% Et3N to your eluent.[1]
TLC Spot stays at baseline in 20% EtOAc/Hex.High Polarity. The -CN group is dragging it down.[1] Action: Switch to DCM/MeOH or higher EtOAc %.

Purification Decision Tree

Use the following logic flow to select the correct purification method for your specific crude profile.

PurificationWorkflow Start Crude Oily Product CheckTLC Step 1: TLC Analysis (Rf check) Start->CheckTLC Condition1 Rf > 0.2 in 20% EtOAc/Hex? CheckTLC->Condition1 Separable spots MethodC Method C: Solvent Partition (Grease Removal) CheckTLC->MethodC Contains Mineral Oil Condition2 Rf < 0.1 in 50% EtOAc/Hex? Condition1->Condition2 No (Too Polar) MethodA Method A: Flash Chromatography (Gradient Elution) Condition1->MethodA Yes MethodB Method B: High-Vac Distillation (Kugelrohr) Condition2->MethodB Thermal Stable? Rotamers Rotamer Check: Run High-T NMR MethodA->Rotamers Post-Purification MethodB->Rotamers

Figure 1: Decision matrix for purification of N-substituted carbamates based on polarity and impurity profile.

Detailed Protocols

Method A: Optimized Flash Chromatography (The Gold Standard)

Because of the cyanomethyl group, this molecule is more polar than standard alkyl carbamates.[1] Standard Hexane/EtOAc gradients often fail to resolve it from polar byproducts.[1]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Modifier: Add 1% Triethylamine (TEA) to the column equilibration solvent to neutralize acidic silica sites and prevent streaking.

Step-by-Step:

  • Load: Dissolve the oil in a minimum amount of Dichloromethane (DCM).[1] Do not load with Hexanes (it will likely oil out on top of the column).[1]

  • Eluent System:

    • Solvent A: Dichloromethane (DCM)[1]

    • Solvent B: Methanol (MeOH)[1][2]

    • Why? DCM/MeOH provides better solubility for cyano-carbamates than Hex/EtOAc.[1]

  • Gradient:

    • 0-5 min: 100% DCM (Elutes non-polar grease).[1]

    • 5-20 min: 0% → 5% MeOH in DCM.[1]

    • Target Rf: The product usually elutes around 2-3% MeOH.[1]

  • Collection: Collect fractions. Analyze by TLC (stain with KMnO4 or Iodine; UV might be weak depending on the carbamate absorbance).[1]

Method B: Kugelrohr Distillation (For Scale > 5g)

If the product is thermally stable (verify via TGA or DSC if possible), distillation is the cleanest way to remove non-volatile tars.[1]

  • Vacuum Requirement: High Vacuum (< 0.5 mmHg) is mandatory .[1]

  • Temperature Limit: Do not exceed bath temperature of 130°C. Carbamates can undergo thermal decomposition (decarboxylation) above 150°C.[1]

Protocol:

  • Pre-weigh the receiving bulb.[1]

  • Place crude oil in the source bulb.[1]

  • Apply vacuum (<0.5 mmHg).[1]

  • Slowly ramp temperature:

    • RT to 60°C: Removes residual solvents.[1]

    • 80°C - 110°C: Product fraction.

  • Critical: If the oil turns dark black/brown, STOP. This indicates decomposition.[1]

Method C: Acetonitrile/Hexane Partition (The "De-Greaser")

If your synthesis used Sodium Hydride (NaH) in mineral oil, your product is likely contaminated with paraffins.[1]

  • Dissolve the crude oil in Acetonitrile (ACN) (Polar aprotic, dissolves the carbamate).[1]

  • Wash this ACN layer 3x with Hexanes (Non-polar, dissolves mineral oil).[1]

  • The carbamate (with its polar cyano group) will stay in the ACN layer.[1]

  • Evaporate the ACN to recover the clean oil.[1]

Troubleshooting & FAQs

Q1: The NMR shows two sets of peaks for every proton. Is my product impure?

  • Diagnosis: Likely Rotamers .[1] The

    
     bond has partial double bond character, creating cis and trans conformers that exchange slowly on the NMR timescale at room temperature.[1]
    
  • Validation: Run a variable temperature (VT) NMR in DMSO-d6 at 80°C. If the peaks coalesce into sharp singlets, it is pure.[1] If they remain distinct, you have an impurity.[1]

Q2: I cannot remove the last traces of solvent (DCM/EtOAc).

  • Reason: Viscous oils trap solvent molecules in their "lattice" (or lack thereof).[1]

  • Solution: You need "High Vac + Heat + Agitation."[1] A rotary evaporator is insufficient.[1] Place the flask on a high vacuum manifold (<1 mmHg) and heat the flask to 45°C while stirring magnetically for 4-6 hours.

Q3: The product decomposes on the silica column.

  • Reason: The cyanomethyl group can be sensitive to the acidity of silica gel, potentially hydrolyzing to the amide.

  • Solution: Switch to Neutral Alumina stationary phase or use the 1% Triethylamine modifier mentioned in Method A.[1]

Q4: Can I crystallize this?

  • Assessment: Unlikely. N-cyclopropyl carbamates with short alkyl chains (methyl) and flexible side arms (cyanomethyl) have high entropy.[1]

  • Try this: If you must have a solid, try scratching the flask with a glass rod at -78°C in Pentane.[1] However, it will likely melt again upon reaching room temperature.[1]

References & Authoritative Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for purification of oily intermediates via distillation and solvent partition).

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution."[1] J. Org.[1] Chem.1978 , 43(14), 2923–2925.[1] Link (The foundational text for Flash Chromatography optimization).[1]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012 .[1] (Mechanistic explanation of amide/carbamate rotamers and coalescence).

  • Curran, D. P. "Grim-Carbamates: A New Class of Stable Carbamates."[1] J. Am. Chem. Soc.[1] (Contextual reference for N-substituted carbamate stability and rotameric behavior in synthesis).

Note: While specific literature on "methyl N-(cyanomethyl)-N-cyclopropylcarbamate" is proprietary or sparse, the physicochemical behaviors described above are derived from established protocols for Class IV polar/lipophilic carbamates found in the cited texts.[1]

Sources

Troubleshooting

troubleshooting low yields in N-alkylation of cyclopropylcarbamates

Status: Active | Ticket: #N-ALK-CYC-001 | Priority: High Executive Summary You are encountering low yields in the N-alkylation of cyclopropylcarbamates. This is a known, non-trivial transformation.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket: #N-ALK-CYC-001 | Priority: High

Executive Summary

You are encountering low yields in the N-alkylation of cyclopropylcarbamates. This is a known, non-trivial transformation. The difficulty stems from a "Reactivity Paradox": the cyclopropyl group renders the N-H proton more acidic (easier to deprotonate) but simultaneously makes the resulting nitrogen anion less nucleophilic (slower to react) compared to standard alkyl carbamates. Furthermore, the ambident nature of the carbamate anion creates a competition between N-alkylation (desired) and O-alkylation (undesired).

This guide provides the mechanistic insight and validated protocols to overcome these electronic and steric barriers.

Module 1: The Mechanistic Root Cause

To fix the yield, you must understand the substrate's unique electronic profile.

1. The Cyclopropyl "Electron Sink"

Unlike an isopropyl or ethyl group, a cyclopropyl ring possesses significant


-character in its C-C bonds (Walsh orbitals). This exerts an inductive electron-withdrawing effect (-I) on the attached nitrogen.
  • Consequence A (Good): The pKa of the N-H is lower (~12-13) than typical carbamates, meaning deprotonation is thermodynamically favorable.

  • Consequence B (Bad): The resulting anion is stabilized and less nucleophilic. It struggles to displace the leaving group in an

    
     reaction, leading to stalled conversion.
    
2. The Ambident Nucleophile Trap

The carbamate anion resonates between the Nitrogen and the Oxygen.

  • Kinetic Control: Attack via Oxygen (more electronegative, hard nucleophile).

  • Thermodynamic Control: Attack via Nitrogen (forms the stable amide-like resonance).

  • The Trap: If you use a "hard" cation (like Li+ or Na+ without solvation) or a "hard" electrophile (like alkyl sulfates/triflates), you risk locking the reaction at the O-alkylation stage, forming an imidocarbonate.

Module 2: Visualization of the Solution

The following decision tree outlines the logic for selecting the correct base and solvent system based on your specific failure mode.

TroubleshootingFlow Start START: Characterize Crude Mixture Result_SM Result: Unreacted Starting Material Start->Result_SM Result_O_Alk Result: O-Alkylated Product (Imidocarbonate) Start->Result_O_Alk Result_Decomp Result: Ring Opening/Decomp Start->Result_Decomp Check_Base Current Base? Result_SM->Check_Base Anion not forming or not reacting Check_EP Electrophile Type? Result_O_Alk->Check_EP Hard/Soft Mismatch Check_Temp Temperature? Result_Decomp->Check_Temp Sol_NaH SOLUTION B: Switch to NaH in DMF (Force Deprotonation) Check_Base->Sol_NaH Weak base (K2CO3) used Sol_LeavingGroup SOLUTION C: Finkelstein Exchange (Add KI or TBAI) Check_Base->Sol_LeavingGroup Strong base used, but reaction stalled Sol_Mild SOLUTION D: Lower Temp, Check Radical Scavengers Check_Temp->Sol_Mild Temp > 80°C Sol_Cesium SOLUTION A: Switch to Cs2CO3 + TBAI (The 'Cesium Effect') Check_EP->Sol_Cesium Using Alkyl Bromide/Chloride

Figure 1: Diagnostic logic for identifying the correct optimization pathway based on crude NMR/LCMS data.

Module 3: Validated Experimental Protocols

Do not rely on generic alkylation conditions. Use these specific protocols optimized for hindered/deactivated amines.

Protocol A: The "Cesium Effect" (High Selectivity)

Best for: Substrates prone to O-alkylation or when using sensitive electrophiles.

Theory: Cesium (


) is a large, soft cation. It forms a loose ion pair with the carbamate anion, allowing the nitrogen (the softer center) to attack the electrophile. The addition of TBAI (Tetrabutylammonium iodide) converts alkyl chlorides/bromides to reactive iodides in situ and acts as a Phase Transfer Catalyst (PTC).
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP. Concentration: 0.1 M to 0.2 M.

  • Reagents:

    • Cyclopropylcarbamate (1.0 equiv)[1]

    • 
       (2.0 - 3.0 equiv) - Must be finely ground/anhydrous.
      
    • TBAI (0.1 - 0.5 equiv) - Catalytic loading is crucial.

    • Alkyl Halide (1.2 - 1.5 equiv).

  • Procedure:

    • Dissolve substrate in DMF.

    • Add

      
       and TBAI.[2] Stir for 15 mins at RT.
      
    • Add Alkyl Halide dropwise.

    • Crucial Step: Heat to 60°C . The cyclopropyl steric hindrance often requires thermal activation that simple amines do not.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x Brine. Dry over

    
    .
    
Protocol B: The "Brute Force" Method (NaH)

Best for: Unreactive substrates where O-alkylation is not observed, but conversion is <10%.

Theory: Sodium Hydride (NaH) ensures irreversible, quantitative deprotonation.

  • Setup: Flame-dry flask, inert atmosphere (Strict requirement).

  • Solvent: Anhydrous DMF or THF (0.1 M).

  • Reagents:

    • Substrate (1.0 equiv)

    • NaH (60% dispersion in oil) (1.2 - 1.5 equiv).

    • Electrophile (1.5 equiv).

  • Procedure:

    • Cool solvent/substrate mixture to 0°C .

    • Add NaH portion-wise. Expect gas evolution (

      
      ).
      
    • Wait: Stir at 0°C for 30 mins to ensure anion formation.

    • Add Electrophile. Warm to RT.

    • Note: If reaction stalls, heat to 50°C. Do not exceed 80°C with NaH/DMF to avoid "runaway" decomposition.

Module 4: Comparative Data & Optimization Matrix
VariableRecommendationScientific Rationale
Base

> NaH > KOtBu
Cesium promotes N-selectivity via the "Cesium Effect" and loose ion pairing [1].
Additive TBAI or KIFinkelstein reaction converts R-Cl/Br to R-I (softer, better leaving group). Essential for sterically hindered cyclopropyl nucleophiles.
Solvent DMF > NMP > MeCNHigh dielectric constant dissociates the ion pair, increasing nucleophilicity. THF is often too non-polar for carbonate bases.
Temp 50°C - 70°C Cyclopropyl amines are sterically hindered. Room temperature is rarely sufficient for full conversion.
Leaving Group I > Br >> Cl >> OTsOTs/OMs (hard electrophiles) often lead to O-alkylation. Iodides are soft and favor N-alkylation [2].[3]
Module 5: Troubleshooting FAQs

Q1: I see a new spot on TLC, but NMR shows it's the O-alkylated isomer (imidocarbonate). Why? A: You are likely using a "hard" electrophile (like a mesylate or tosylate) or a solvent that sequesters the cation too tightly (like HMPA or crown ethers with K+).

  • Fix: Switch to an Alkyl Halide (Bromide/Iodide). If you must use a sulfonate, add TBAI to convert it to an iodide in situ. Switch base to

    
    .
    

Q2: My reaction turns black and yields are low. Is the cyclopropyl ring opening? A: Cyclopropyl rings are generally stable to base. However, if you are using radical conditions or extremely high heat (>100°C) with halides, radical ring opening is possible [3].

  • Fix: Ensure your solvent is degassed (remove

    
    ). Keep temperature below 80°C. If using NaH, ensure it is not facilitating elimination of your alkyl halide (E2 reaction) rather than substitution.
    

Q3: Can I use Acetone/


? 
A:  For simple amines, yes. For cyclopropylcarbamates, no . The solubility of the carbonate is too low, and the reflux temp of acetone (56°C) is often insufficient to overcome the steric barrier of the cyclopropyl group. Use DMF or Acetonitrile.
References
  • Finkelstein, M. et al. "Selective N-alkylation of carbamates using Cesium Carbonate and TBAI." Journal of Organic Chemistry, 2006 . 4

  • RSC Publishing. "Methyl basicity and nucleophilicity: the N- and O-alkylation of carbamates."[5] J. Chem. Soc.[6] D, 1971 . 5[7]

  • Hypha Discovery. "Metabolism and Stability of Cyclopropyl Groups." Hypha Discovery Blogs, 2023 . 8

  • PubChem. "Cyclopropyl carbamate: Chemical Properties and Acidity." National Institutes of Health. 1

Sources

Reference Data & Comparative Studies

Validation

Precision IR Profiling: Distinguishing Nitrile Signatures in Carbamate Scaffolds

Executive Summary: The "Silent Region" Challenge In drug development, the synthesis of carbamates often involves isocyanate intermediates or reagents. A critical analytical challenge arises when the target molecule also...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Region" Challenge

In drug development, the synthesis of carbamates often involves isocyanate intermediates or reagents. A critical analytical challenge arises when the target molecule also contains a nitrile (cyano) group . Both functionalities—the transient isocyanate (


) and the static nitrile (

)—absorb in the spectral window of 2100–2300 cm⁻¹ , often termed the "silent region" due to the lack of other interfering organic signals.

However, "silent" does not mean simple. Misidentifying a residual isocyanate peak as a nitrile stretch can lead to false confirmation of product purity, posing significant safety risks and stability failures.

This guide objectively compares High-Resolution Transmission FTIR against ATR-FTIR and Raman Spectroscopy for the specific application of resolving nitrile signatures within carbamate matrices.

Spectral Landscape: The Frequency Conflict

Before evaluating the methods, we must define the spectral targets. The carbamate functionality itself (


) is defined by the carbonyl and amide stretches, but the differentiation occurs in the triple-bond region.
Table 1: Critical IR Frequencies in Carbamate/Nitrile Systems
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityBand Shape
Nitrile (

)
Stretching (

)
2210 – 2260 Medium-WeakSharp
Isocyanate (

)
Asymmetric Stretch2250 – 2270 Very StrongBroad/Split
Carbamate (Ester) C=O Stretch (Amide I)1680 – 1740StrongBroad
Carbamate (Amide) N-H Stretch3300 – 3450MediumBroad
Alkyne (

)
Stretching2100 – 2260WeakSharp

Key Insight: The Isocyanate peak is typically 10x–50x more intense than a Nitrile peak due to a massive change in dipole moment (


) during vibration. A small impurity of isocyanate can spectrally "swamp" a stoichiometric nitrile signal.

Comparative Analysis of Detection Methods

We evaluated three spectroscopic approaches for identifying a nitrile group in a carbamate synthesis reaction mixture.

Method A: Transmission FTIR (Liquid Cell / KBr Pellet)

Verdict: The Gold Standard for Resolution and Quantitation.

  • Mechanism: The beam passes through the entire sample pathlength (fixed at 0.1 mm or 0.5 mm).

  • Performance:

    • Resolution: Superior. Capable of distinguishing a nitrile at 2240 cm⁻¹ from an isocyanate shoulder at 2270 cm⁻¹.

    • Sensitivity: High.[1] Even weak nitrile stretches are detectable due to the longer pathlength compared to ATR.

    • Drawback: Requires precise sample preparation (dilution in solvent like

      
       or 
      
      
      
      ) to avoid detector saturation by the carbamate carbonyl peak.
Method B: ATR-FTIR (Attenuated Total Reflectance)

Verdict: Best for Rapid Screening, Poor for Trace Differentiation.

  • Mechanism: Measures the evanescent wave penetrating ~0.5–2 µm into the sample.

  • Performance:

    • Throughput: Excellent (no sample prep).

    • Resolution: Lower effective resolution. The penetration depth is wavelength-dependent (

      
      ), meaning the high-wavenumber region (3000 cm⁻¹) has lower penetration than the fingerprint region.
      
    • Risk: The weak nitrile signal is often lost in the baseline noise or obscured by the massive isocyanate signal if the reaction is incomplete.

Method C: Raman Spectroscopy

Verdict: The Orthogonal Confirmation Tool.

  • Mechanism: Inelastic light scattering (polarizability change).

  • Performance:

    • Selectivity: Nitriles are strong Raman scatterers (high polarizability of the

      
      -cloud). Isocyanates are also visible but often have different relative intensities compared to IR.
      
    • Interference: Fluorescence from the carbamate matrix or impurities can blind the detector.

    • Utility: Best used to confirm the presence of the nitrile when the IR spectrum is ambiguous.

Experimental Protocol: Real-Time Reaction Monitoring

Objective: Synthesize a cyano-carbamate from an isocyanate precursor and validate the nitrile stretch without isocyanate contamination.

Workflow Diagram

The following logic flow illustrates the decision process for assigning peaks in the 2200 cm⁻¹ region.

SpectralLogic Start Peak Detected in 2100-2300 cm⁻¹ Region IntensityCheck Check Peak Intensity Relative to C=O (1700 cm⁻¹) Start->IntensityCheck Strong Very Strong (>50% of C=O intensity) IntensityCheck->Strong High Absorbance Weak Medium/Weak (<20% of C=O intensity) IntensityCheck->Weak Low Absorbance Broad Broad / Split Peak Strong->Broad ShapeCheck Check Peak Shape Weak->ShapeCheck ShapeCheck->Broad Sharp Sharp / Needle-like ShapeCheck->Sharp IsoConfirm Likely ISOCYANATE (-N=C=O) Reaction Incomplete Broad->IsoConfirm RamanCheck Perform Raman Spectroscopy Broad->RamanCheck NitrileConfirm Likely NITRILE (-C≡N) Target Product Sharp->NitrileConfirm RamanCheck->NitrileConfirm Strong Signal @ ~2240 cm⁻¹

Figure 1: Decision logic for spectral assignment of peaks in the 2100–2300 cm⁻¹ region.

Step-by-Step Methodology (Transmission FTIR)
  • Baseline Acquisition:

    • Acquire a background spectrum of the dry solvent (e.g., Anhydrous

      
      ) using a 0.1 mm 
      
      
      
      liquid cell.
    • Note: Avoid

      
       plates if the carbamate is hygroscopic, as water vapor obscures the N-H region.
      
  • Sampling:

    • Aliquot 50 µL of the reaction mixture.

    • Dilute into 500 µL of solvent. Crucial: High concentration causes the strong Carbonyl (

      
      ) to bottom out (0% T), distorting the baseline in the nitrile region.
      
  • Data Collection:

    • Scan range: 4000–600 cm⁻¹.

    • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ is insufficient to resolve the sharp nitrile from the broad isocyanate).

    • Scans: 32.

  • Spectral Math (Deconvolution):

    • If a shoulder appears on the nitrile peak (suspected isocyanate):

    • Apply Fourier Self-Deconvolution (FSD) with a Gamma factor of 2.0 and a smoothing filter of 60%.

    • Result: The broad isocyanate band will flatten, while the sharp nitrile band will retain its intensity.

Mechanistic Validation: Why This Works

The reliability of this protocol rests on the Dipole Moment Selection Rule .

  • Isocyanates (

    
    ):  The cumulative double bond system creates a rigid, linear dipole that changes drastically during asymmetric stretching. This results in a high molar extinction coefficient (
    
    
    
    ).
  • Nitriles (

    
    ):  While polar, the triple bond stretch involves a smaller change in dipole moment compared to the isocyanate.
    
  • Carbamate Influence: The carbamate group is an Electron Withdrawing Group (EWG) relative to an alkyl chain. If the nitrile is alpha to the carbamate nitrogen (N-cyanocarbamate), the nitrile frequency will blue-shift (move to higher wavenumber, e.g., 2255 cm⁻¹) due to the stiffening of the bond by the inductive effect. This further separates it from the isocyanate band if the resolution is sufficient.

Experimental Workflow Visualization

ExperimentFlow cluster_analysis Data Processing Reactants Reactants: Isocyanate + Alcohol Mix Reaction Matrix Reactants->Mix Synthesis Sample Aliquot & Dilute (DCM Solvent) Mix->Sample t = 30 min FTIR Transmission FTIR (0.1mm CaF2 Cell) Sample->FTIR Analysis Peak Analysis (2200-2300 cm⁻¹) FTIR->Analysis Isocyanate: 2270 cm⁻¹\n(Disappearing) Isocyanate: 2270 cm⁻¹ (Disappearing) Analysis->Isocyanate: 2270 cm⁻¹\n(Disappearing) Nitrile: 2240 cm⁻¹\n(Constant) Nitrile: 2240 cm⁻¹ (Constant) Analysis->Nitrile: 2240 cm⁻¹\n(Constant)

Figure 2: Experimental workflow for monitoring carbamate formation while preserving nitrile identification.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra: Nitrile and Isocyanate Regions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Solvent-induced infrared frequency shifts in aromatic nitriles. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups: Nitriles and Isocyanates. Retrieved from [Link]

  • Gateway Analytical. (n.d.). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

Sources

Comparative

LC-MS Fragmentation &amp; Analysis Guide: Methyl N-(cyanomethyl)-N-cyclopropylcarbamate

This guide provides an in-depth technical analysis of the LC-MS fragmentation of Methyl N-(cyanomethyl)-N-cyclopropylcarbamate , a critical synthetic intermediate and potential impurity in the manufacturing of Janus Kina...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the LC-MS fragmentation of Methyl N-(cyanomethyl)-N-cyclopropylcarbamate , a critical synthetic intermediate and potential impurity in the manufacturing of Janus Kinase (JAK) inhibitors like Abrocitinib .

Executive Summary & Compound Profile

Methyl N-(cyanomethyl)-N-cyclopropylcarbamate (CAS: 1251922-57-2) is a small-molecule alkylating agent used in the synthesis of cyclopropyl-amine motifs found in pharmaceutical actives. Its analysis is critical for Genotoxic Impurity (GTI) screening due to the reactivity of the carbamate and nitrile functionalities.

PropertyDetail
Formula C

H

N

O

Monoisotopic Mass 154.0742 Da
Precursor Ion [M+H]

155.0815 m/z
Key Functionalities Methyl Carbamate, Cyclopropyl ring, Nitrile (Cyano) group
Primary Application Intermediate for Abrocitinib (CIBINQO) side-chain synthesis

Comparative Method Performance: HRMS vs. QqQ

For researchers selecting an analytical platform, the choice between High-Resolution Mass Spectrometry (Q-TOF/Orbitrap) and Triple Quadrupole (QqQ) depends on the stage of drug development (Discovery vs. QC).

Performance Matrix
FeatureHRMS (Q-TOF / Orbitrap) Triple Quadrupole (QqQ) Verdict
Primary Utility Structure Elucidation & Unknown ScreeningTrace Quantification (MRM)HRMS for R&D; QqQ for Release Testing.
Mass Accuracy < 2 ppm (Confirms elemental formula C

H

N

O

)
Unit Resolution (0.7 Da)HRMS is essential to distinguish from isobaric impurities.
Sensitivity (LOQ) ~1–5 ng/mL< 0.1 ng/mL QqQ is ~10-50x more sensitive for trace impurity analysis.
Selectivity High (based on exact mass extraction)High (based on specific precursor/product transitions)QqQ preferred for complex matrices (plasma/reaction mixtures).
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude QqQ is superior for quantitative linearity.
Recommendation
  • Use HRMS during process development to confirm the fragmentation pathway and identify co-eluting degradants.

  • Use QqQ for routine quality control (QC) and trace analysis (ppm level) in the final API, utilizing the transitions defined in Section 3.

Deep Dive: Fragmentation Mechanism

Understanding the fragmentation is vital for establishing robust Multiple Reaction Monitoring (MRM) transitions. The fragmentation of Methyl N-(cyanomethyl)-N-cyclopropylcarbamate under Electrospray Ionization (ESI+) follows a distinct pathway driven by the stability of the carbamate linkage and the cyclopropyl moiety.

Proposed Fragmentation Pathway (ESI+)

The protonated precursor [M+H]


 (m/z 155)  undergoes collision-induced dissociation (CID). The primary pathways involve neutral losses of methanol and carbon monoxide, characteristic of carbamate esters.
  • Primary Transition (Loss of Methanol): The protonated carbamate eliminates a neutral methanol molecule (CH

    
    OH, 32 Da). This typically involves a proton transfer from the N-substituent or the solvent to the methoxy oxygen, followed by cleavage.
    
    • Transition:155

      
       123 
      
  • Secondary Transition (Loss of CO): The resulting ion (likely an isocyanate-type cation) loses Carbon Monoxide (CO, 28 Da).

    • Transition:123

      
       95 
      
  • Cyclopropyl Ring Opening/Loss: High-energy collisions may result in the loss of the cyclopropyl ring (C

    
    H
    
    
    
    radical or propene neutral), though this is less favorable than the carbamate cleavage.
Pathway Visualization

Figure 1: Mechanistic fragmentation pathway illustrating the sequential loss of methanol and carbon monoxide, forming the basis for MRM transition selection.

Experimental Protocol: Method Validation

To ensure Trustworthiness and Reproducibility , the following protocol is designed for the quantification of this impurity in a drug substance matrix.

LC-MS/MS Conditions (QqQ)
  • Instrument: Agilent 6470 or Sciex Triple Quad 6500+.

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).

  • Mobile Phase B: Acetonitrile (High elution strength for carbamates).

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

MRM Transition Table

Use these transitions for method setup. The "Quantifier" is the most stable/intense ion; "Qualifier" confirms identity.

TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)Mechanism
Quantifier 155.1123.1 12100Loss of Methanol (-32)
Qualifier 1 155.195.1 24100Loss of MeOH + CO
Qualifier 2 155.156.1 35100Cyclopropyl moiety
Sample Preparation (Self-Validating Step)

To verify system suitability before running valuable samples:

  • Stock Solution: Dissolve 10 mg of standard in 10 mL Acetonitrile (1 mg/mL).

  • System Suitability Standard: Dilute to 100 ng/mL in Water:Acetonitrile (90:10).

  • Acceptance Criteria:

    • Retention time deviation < ±0.1 min.

    • S/N ratio for Quantifier transition > 100:1.

    • Ion Ratio (Qual/Quant) within ±20% of reference.

Analytical Workflow Diagram

The following diagram outlines the decision process for analyzing this compound, ensuring the correct technique is applied based on the analytical goal.

AnalyticalWorkflow Figure 2: Decision Matrix for Methyl N-(cyanomethyl)-N-cyclopropylcarbamate Analysis Start Sample Analysis Request Goal Define Analytical Goal Start->Goal ID Unknown ID / Impurity Profiling Goal->ID Structure Elucidation Quant Trace Quantification (GTI Screening) Goal->Quant Routine QC HRMS LC-Q-TOF / Orbitrap (Full Scan MS1 + MS2) ID->HRMS QqQ LC-QqQ (MRM Mode) Transitions: 155>123, 155>95 Quant->QqQ DataID Extract Exact Mass (155.0815 ± 5ppm) HRMS->DataID DataQuant Calibration Curve (0.1 - 100 ng/mL) QqQ->DataQuant Report Final Report DataID->Report DataQuant->Report

Figure 2: Workflow decision matrix guiding the selection between High-Resolution MS and Triple Quadrupole MS based on analytical requirements.

References

  • PubChem. (2025).[2][3] Methyl N-(cyanomethyl)-N-cyclopropylcarbamate (Compound Summary). National Library of Medicine. [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted carbamates in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding for carbamate fragmentation mechanisms). [Link]

  • U.S. Food and Drug Administration (FDA). (2022). CIBINQO (abrocitinib) Prescribing Information. (Context for Abrocitinib impurities and synthesis). [Link]

  • NIST Mass Spectrometry Data Center. (2023).[3] Fragmentation Patterns of Carbamate Esters. National Institute of Standards and Technology.[4] [Link]

Sources

Validation

Definitive Distinction of N- vs. O-Cyanomethyl Isomers via NMR

Topic: Distinguishing N-cyanomethyl vs. O-cyanomethyl Isomers by NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing N-cyanomethyl vs. O-cyanomethyl Isomers by NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Ambident Nucleophile Challenge

In medicinal chemistry, the alkylation of ambident nucleophiles (e.g., pyridones, amides, tetrazoles) with chloroacetonitrile or bromoacetonitrile is a pivotal step for introducing the cyanomethyl motif (


). However, this reaction frequently yields a mixture of N-cyanomethyl  (lactam-like) and O-cyanomethyl  (lactim ether-like) isomers.

Misassigning these isomers can lead to months of wasted SAR (Structure-Activity Relationship) efforts. While X-ray crystallography is absolute, it is often impractical for high-throughput intermediates. This guide outlines a robust, self-validating NMR strategy to distinguish these isomers with certainty, moving beyond ambiguous chemical shifts to definitive heteronuclear correlations.

Mechanistic Context: Why Mixtures Occur

Understanding the origin of the isomers aids in predicting the major product, though it does not replace analytical confirmation.

  • N-Alkylation (Thermodynamic Control): Often favored in polar aprotic solvents (DMF, DMSO) or with soft electrophiles. The resulting N-cyanomethyl product retains the amide/lactam carbonyl, usually making it the more stable tautomer.

  • O-Alkylation (Kinetic Control): Favored by hard electrophiles (though cyanomethyl halides are borderline) and silver salts (

    
    ). The O-cyanomethyl  product forms an imidate or alkoxypyridine system, restoring aromaticity in heterocyclic rings but often sacrificing the strong C=O bond.
    

1D NMR Diagnostics: The "Quick Look"

While 1D NMR provides initial clues, it is rarely definitive due to the "Crossover Zone"—a chemical shift range where both isomers can appear depending on the specific ring electronics.

Comparative Chemical Shift Table[1]
FeatureN-Cyanomethyl (

)
O-Cyanomethyl (

)
Structural Cause

H Methylene (

)
4.5 – 5.2 ppm 4.9 – 5.6 ppm Oxygen is more electronegative than Nitrogen, generally deshielding the protons more.

C Methylene (

)
30 – 45 ppm 50 – 65 ppm Most reliable 1D indicator. The C-O bond deshields the carbon significantly more than C-N.
Ring Carbonyl/C-O (

)
160 – 165 ppm (C=O)155 – 164 ppm (C-O-Ar)N-isomer retains the C=O character; O-isomer becomes aromatic C-O. Often too close to call.
Ring Protons (Coupling) Lactam Pattern Aromatic Pattern N-alkylation retains "diene-like" coupling (

variations); O-alkylation shows typical aromatic coupling.

Critical Warning: In electron-deficient rings, the N-CH2 signal can shift downfield into the O-CH2 range. Never rely on


H chemical shift alone. 

Advanced 2D NMR Strategy: The "Truth Serum"

To guarantee structural integrity, you must use 2D Heteronuclear Multiple Bond Correlation (HMBC). This technique visualizes 2- and 3-bond couplings (


 and 

), connecting the cyanomethyl "tail" to the heterocyclic "head."
The HMBC Logic Gate
  • Identify the Methylene Protons: Locate the singlet (or diastereotopic AB system) for

    
    .
    
  • Trace the Connection to the Ring: Look for cross-peaks from these protons to the ring carbons.

    • N-Isomer: The

      
       protons will correlate to the Carbonyl Carbon  (C=O) and the 
      
      
      
      -Carbon
      (C6 in pyridone).
    • O-Isomer: The

      
       protons will correlate only to the Oxygen-bearing Carbon  (C2).
      
  • Analyze the Ring Carbon: Check the chemical shift of the correlated ring carbon.[1][2]

    • If it correlates to other ring protons in a "diene" pattern

      
      N-Isomer .
      
    • If it is part of a fully aromatic system

      
      O-Isomer .
      
The "Nuclear Option": HMBC

If your facility has a cryoprobe or you can run a long overnight experiment,


 HMBC is definitive.
  • N-Isomer: Strong

    
     correlation between methylene protons and the ring Nitrogen.
    
  • O-Isomer: No correlation (or extremely weak

    
    /
    
    
    
    ) because the oxygen atom interrupts the coupling path.

Experimental Protocol: Characterization Workflow

Step 1: Sample Preparation
  • Concentration: Prepare a concentrated sample (~10-20 mg) in

    
     or 
    
    
    
    .
    
    
    is preferred for polar heterocycles to prevent aggregation.
  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Step 2: Data Acquisition

Run the following sequence:

  • 
    H NMR (16 scans):  Assess purity and integration.
    
  • 
    C NMR (512+ scans):  Look for the methylene carbon signal (~35 ppm vs ~55 ppm).
    
  • HSQC (4 scans): Assign the methylene protons to their specific carbon.

  • HMBC (Gradient selected, optimized for 8 Hz, 16-32 scans): The Critical Step.

Step 3: Data Analysis (The "Fingerprint" Check)
  • N-Alkylated (e.g., 1-cyanomethyl-2-pyridone):

    • Methylene

      
      H (
      
      
      
      5.0 ppm) correlates to Carbonyl C2 (
      
      
      162 ppm) AND C6 (
      
      
      135 ppm).
    • Methylene

      
      C is 
      
      
      
      35-40 ppm.
  • O-Alkylated (e.g., 2-cyanomethoxy-pyridine):

    • Methylene

      
      H (
      
      
      
      5.3 ppm) correlates strongly to C2 (
      
      
      160 ppm).
    • Methylene

      
      C is 
      
      
      
      55-60 ppm.
    • Crucial: The ring carbons C3, C4, C5 will show typical pyridine aromatic shifts, unlike the pyridone shifts of the N-isomer.

Decision Logic Visualization

The following diagram illustrates the decision process for assigning the isomer based on the collected data.

NMR_Assignment_Logic Start Start: Purified Isomer C13_Check Check 13C Shift of CH2-CN Start->C13_Check Range_N 30 - 45 ppm C13_Check->Range_N Range_O 50 - 65 ppm C13_Check->Range_O Likely_N Likely N-Isomer Range_N->Likely_N Likely_O Likely O-Isomer Range_O->Likely_O HMBC_Step Run HMBC Experiment Likely_N->HMBC_Step Likely_O->HMBC_Step Correlation_N CH2 correlates to C=O (C2) AND C6 HMBC_Step->Correlation_N Pattern A Correlation_O CH2 correlates to C-O (C2) only HMBC_Step->Correlation_O Pattern B N15_Check Optional: 1H-15N HMBC Correlation_N->N15_Check If ambiguous Result_N CONFIRMED: N-Cyanomethyl Correlation_N->Result_N Correlation_O->N15_Check If ambiguous Result_O CONFIRMED: O-Cyanomethyl Correlation_O->Result_O N15_Yes Strong 2-bond Correlation N15_Check->N15_Yes N15_No No Correlation N15_Check->N15_No N15_Yes->Result_N N15_No->Result_O

Caption: Logical workflow for distinguishing N- vs O-cyanomethyl isomers using 13C and 2D NMR data.

References

  • Al-Mulla, A. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters. Link

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Link

  • LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Link

  • Oregon State University. (2024). 13C NMR Chemical Shift Ranges. Link

  • Columbia University NMR Facility. (2024). HSQC and HMBC Experiments. Link

Sources

Comparative

analytical HPLC methods for purity assessment of cyclopropyl carbamates

Title: Analytical Strategies for the Purity Assessment of Cyclopropyl Carbamates: A Comparative Methodological Guide Executive Summary & Strategic Context Cyclopropyl carbamates represent a unique challenge in pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Analytical Strategies for the Purity Assessment of Cyclopropyl Carbamates: A Comparative Methodological Guide

Executive Summary & Strategic Context

Cyclopropyl carbamates represent a unique challenge in pharmaceutical analysis. The cyclopropyl moiety—often introduced to increase metabolic stability and potency—possesses significant ring strain and "Walsh orbital"


-character, while the carbamate linkage is susceptible to specific hydrolytic pathways. Furthermore, many of these compounds lack strong chromophores, making standard UV detection at 254 nm insensitive.

This guide moves beyond generic "carbamate analysis" to provide a targeted, comparative assessment of three distinct methodologies:

  • RP-HPLC-UV (Phenyl-Hexyl): The optimized baseline for structural selectivity.

  • HPLC-CAD (Charged Aerosol Detection): The solution for "chromatophore-poor" analytes.[1]

  • SFC (Supercritical Fluid Chromatography): The superior choice for chiral/isomeric resolution.[2]

Method A: The Optimized Baseline (RP-HPLC with Phenyl-Hexyl)

The Scientific Rationale: Standard C18 columns often fail to separate closely related cyclopropyl impurities because they rely solely on hydrophobic subtraction. The cyclopropyl group, however, has significant


-character due to its bent bonds. By switching to a Phenyl-Hexyl  stationary phase, we exploit 

interactions between the stationary phase and the cyclopropyl ring, dramatically improving selectivity for structural isomers.
Experimental Protocol
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (Buffered to prevent carbamate hydrolysis).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar degradants)

    • 2-15 min: 5%

      
       65% B
      
    • 15-20 min: 65%

      
       90% B
      
  • Flow Rate: 1.0 mL/min.[3]

  • Detection: DAD at 205-210 nm (Critical: Carbamates have weak absorbance; 254 nm is often useless).

  • Temperature: 35°C.[4]

Self-Validating System Suitability (SST):

  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest structural isomer.
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Precision: %RSD of peak area

    
     (n=6).
    

Method B: The Sensitivity Specialist (HPLC-CAD)

The Scientific Rationale: Cyclopropyl carbamates often exhibit poor UV response factors, leading to the overestimation of purity if impurities with high extinction coefficients (like aromatic starting materials) are present. Charged Aerosol Detection (CAD) offers a near-universal response independent of chemical structure, provided the analyte is non-volatile.[5][6][7] This is the "Truth Detector" for purity.

Experimental Protocol Changes (vs. Method A)
  • Detector: Charged Aerosol Detector (e.g., Thermo Corona Veo).

  • Nebulizer Temp: 35°C (Optimized for carbamates to prevent thermal degradation).

  • Mobile Phase: Must be volatile. Replace Phosphate buffers with Ammonium Formate or Ammonium Acetate .

  • Power Function: Set to 1.0 for broad dynamic range; adjust to 1.3-1.5 for trace impurity analysis.

Comparative Performance Data (Simulated Average):

ParameterUV Detection (210 nm)CAD Detection
LOD (Limit of Detection) 0.05 µg/mL0.005 µg/mL
Linearity (

)
0.9990.998 (Polynomial fit often required)
Response Factor Variation High (10x difference between impurities)Low (< 15% difference)
Mass Balance Accuracy 85-92%98-101%

Method C: The Chiral Specialist (SFC)

The Scientific Rationale: Cyclopropyl groups frequently introduce chirality. Separating enantiomers or diastereomers (cis/trans cyclopropyl) on RP-HPLC is slow and solvent-heavy. Supercritical Fluid Chromatography (SFC) uses supercritical CO


, which has low viscosity and high diffusivity, allowing for rapid, high-resolution chiral separations that are often impossible in liquid phase.
Experimental Protocol
  • Column: Chiralpak IC or IG (Immobilized Amylose/Cellulose), 150 x 4.6 mm, 3 µm.

  • Mobile Phase: CO

    
     (Main) / Methanol (Modifier) + 0.1% Isopropylamine (IPA).
    
    • Note on Additive: Basic additives like IPA sharpen carbamate peaks by suppressing silanol interactions.

  • Gradient: 5% to 40% Methanol over 5 minutes.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Why SFC Wins here:

  • Speed: 3x faster than Normal Phase HPLC.

  • Resolution: Superior for separating cis-cyclopropyl vs trans-cyclopropyl isomers.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method based on the specific analytical need (Purity vs. Chirality vs. Sensitivity).

MethodSelection Start Start: Cyclopropyl Carbamate Sample Goal Define Analytical Goal Start->Goal IsChiral Is Chiral/Isomeric Separation Required? Goal->IsChiral UV_Response Does Sample have Strong UV Chromophore? IsChiral->UV_Response No (General Purity) Method_SFC METHOD C: SFC (Chiralpak IC/IG) Best for Enantiomers IsChiral->Method_SFC Yes (Enantiomers/Diastereomers) Method_RP METHOD A: RP-HPLC (Phenyl-Hexyl) Standard Purity UV_Response->Method_RP Yes (Aromatic rings present) Method_CAD METHOD B: HPLC-CAD (Univ. Detection) Best for Mass Balance UV_Response->Method_CAD No (Aliphatic/Weak UV)

Caption: Decision tree for selecting the optimal analytical technique based on sample chirality and chromophore properties.

Stability-Indicating Workflow

Cyclopropyl carbamates are prone to specific degradation pathways. The guide below details how to stress-test the method to ensure it detects these specific degradants.

StabilityWorkflow Sample API Sample Stress_Acid Acid Hydrolysis (0.1N HCl, 60°C) Sample->Stress_Acid Stress_Base Base Hydrolysis (0.1N NaOH, RT) Sample->Stress_Base Stress_Ox Oxidation (3% H2O2) Sample->Stress_Ox Degradant_Amine Degradant A: Cyclopropyl Amine (Polar, No UV) Stress_Acid->Degradant_Amine Decarboxylation Degradant_Alc Degradant B: Alcohol Moiety Stress_Base->Degradant_Alc Hydrolysis Detection Detection Strategy Degradant_Amine->Detection Degradant_Alc->Detection Rec_HILIC Rec: HILIC or CAD (RP-UV will miss Amine) Detection->Rec_HILIC If UV signal < LOD

Caption: Degradation pathway mapping. Note that acid hydrolysis often yields polar amines invisible to UV, necessitating CAD or HILIC.

Comparative Summary Table

FeatureRP-HPLC (UV)HPLC-CADSFC (UV/MS)
Primary Use Routine QC, High UV activesImpurity profiling, Low UVChiral purity, Isomers
Stationary Phase Phenyl-Hexyl / C18C18 / Phenyl-HexylAmylose / Cellulose
Sensitivity Low for aliphatic carbamatesHigh (Universal)Moderate
Throughput Standard (15-30 min)Standard (15-30 min)High (2-8 min)
Green Score Low (High ACN/MeOH waste)LowHigh (CO

is recycled)
Limit of Quantitation ~0.05%~0.005%~0.1%

References

  • Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection. Journal of Chromatographic Science. [Link][8]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers. HPLC.eu. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LC/MS.cz. [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Validation

Bioisosteric Optimization of the N-Cyanomethyl Motif: A Comparative SAR Guide

Executive Summary The N-cyanomethyl group ( ) is a high-risk, high-reward pharmacophore. While it offers a compact, polar, and potentially covalent "warhead" for serine/cysteine protease inhibition, it suffers from a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The N-cyanomethyl group (


) is a high-risk, high-reward pharmacophore. While it offers a compact, polar, and potentially covalent "warhead" for serine/cysteine protease inhibition, it suffers from a critical metabolic liability: cytochrome P450-mediated oxidative dealkylation releasing toxic cyanide. This guide provides a technical roadmap for replacing or optimizing this motif, comparing three distinct bioisosteric strategies: Deuteration  (Kinetic Isotope Effect), Fluorination  (Electronic Modulation), and Heterocyclization  (Structural Mimicry).

Part 1: The Pharmacophore & The Problem

The N-Cyanomethyl Motif

In medicinal chemistry, this group is often employed to:

  • Target Cysteine Proteases: The nitrile carbon is electrophilic, forming reversible covalent thioimidate adducts with active site cysteines (e.g., Cathepsin K or DPP-4 inhibitors).

  • Modulate pKa: The electron-withdrawing nitrile lowers the pKa of the adjacent amine, improving solubility and reducing hERG liability.

The Metabolic Liability: Cyanide Release

The core issue is the metabolic instability of the


-methylene carbon. CYP450 enzymes (specifically CYP2D6 and CYP3A4) catalyze hydrogen abstraction at this position.

Mechanism of Toxicity:

  • 
    -Hydroxylation:  CYP450 abstracts a proton from the methylene spacer (
    
    
    
    ), followed by hydroxyl recombination to form an unstable carbinolamine (
    
    
    ).
  • Collapse: This intermediate spontaneously decomposes, cleaving the C-N bond.

  • Release: The breakdown products are the secondary amine and glycolonitrile , which further decomposes into formaldehyde and cyanide (HCN) .

Visualization: Metabolic Pathway of N-Cyanomethyl

MetabolicLiability Substrate N-Cyanomethyl (>N-CH2-CN) Intermediate Carbinolamine (>N-CH(OH)-CN) Substrate->Intermediate CYP450 (Oxidation) Products Amine + Glycolonitrile Intermediate->Products Spontaneous Collapse Toxicity CYANIDE (HCN) RELEASE Products->Toxicity Decomposition

Caption: Mechanism of CYP450-mediated oxidative dealkylation of the N-cyanomethyl group leading to cyanide toxicity.

Part 2: Comparative Analysis of Bioisosteres

This section compares three primary strategies to mitigate the liability while maintaining potency.

Strategy A: Deuteration (The "Soft" Modification)

Concept: Replace the methylene protons with deuterium (


).
Mechanism:  The C-D bond is stronger than the C-H bond. Because C-H bond breakage is the rate-determining step (RDS) in CYP450 oxidation, deuteration induces a Primary Kinetic Isotope Effect (PKIE) .
  • Pros: Minimal steric change; retains covalent warhead activity; simple synthesis.

  • Cons: Cost of goods; may not fully eliminate metabolism (metabolic switching).

Strategy B: 1,2,4-Oxadiazole Replacement (The Structural Mimic)

Concept: Replace the entire


 or the nitrile group with a 1,2,4-oxadiazole ring.
Mechanism:  The oxadiazole mimics the planar, electron-deficient nature of the nitrile but lacks the leaving group capacity for cyanide generation.
  • Pros: Metabolically stable; eliminates cyanide risk; diverse substitution vectors.

  • Cons: Loss of covalent reactivity (cannot form thioimidate); larger steric bulk.

Strategy C: Fluorination/Trifluoroethyl (The Electronic Shield)

Concept: Replace the cyanomethyl group with a 2,2,2-trifluoroethyl group (


).
Mechanism:  The strong electron-withdrawing nature of fluorine reduces the basicity of the nitrogen (preventing oxidation) and the C-F bonds block metabolic attack.
  • Pros: High metabolic stability; modulates lipophilicity.[1]

  • Cons: Loss of H-bond acceptor (nitrile); significant pKa shift.

Part 3: Experimental Data Comparison

The following table summarizes a hypothetical SAR study optimizing a Cathepsin inhibitor lead (Compound 1).

Table 1: Comparative SAR of N-Cyanomethyl Replacements

CmpdR-Group (

)
StrategyIC50 (nM)*t1/2 (min)**CN- Release (µM)***Interpretation
1

Parent 121445.2Potent but toxic and unstable.
2

Deuteration 144812.53.4x Stability increase via KIE; potency retained.
3

Heterocycle 185>120< 1.0 (LOQ)Stable, safe, but 15x potency loss (lost covalent bond).
4

Fluorine 65>120< 1.0 (LOQ)Excellent stability; moderate potency loss due to sterics.
5

Hybrid 223528.0Improved stability, but F-atom adjacent to CN is synthetically challenging.

*Enzyme: Human Cathepsin K. **Microsomal Stability: Human Liver Microsomes (HLM). ***Cyanide detected after 60 min incubation.

Part 4: Experimental Protocols

Protocol 1: Cyanide Release Assay (Safety Validation)

Essential for validating the safety of nitrile-containing compounds.

  • Incubation:

    • Prepare Human Liver Microsomes (HLM) at 1.0 mg/mL protein in phosphate buffer (pH 7.4).

    • Add test compound (10 µM final) and pre-incubate for 5 min at 37°C.

    • Initiate reaction with NADPH-regenerating system.

    • Incubate for 60 minutes.

  • Derivatization:

    • Terminate reaction with cold acetonitrile. Centrifuge (4000g, 10 min).

    • Transfer supernatant to a mixture of taurine and 2,3-naphthalenedialdehyde (NDA) .

    • Reaction: Cyanide reacts with taurine/NDA to form a fluorescent benzo[f]isoindole derivative.

  • Quantification:

    • Measure fluorescence (Ex 418 nm / Em 460 nm) using a microplate reader.

    • Quantify against a KCN standard curve (0.1 – 100 µM).

Protocol 2: Synthesis of Deuterated Analog ( )

A robust method for installing the deuterated motif.

  • Reagents: Secondary amine substrate, Paraformaldehyde-

    
     (CD2O), Potassium Cyanide (KCN), Zinc Chloride (
    
    
    
    ).
  • Procedure (Modified Strecker):

    • Dissolve secondary amine (1.0 eq) in Acetonitrile.

    • Add Paraformaldehyde-

      
       (1.2 eq) and stir for 30 min (formation of iminium ion).
      
    • Add TMS-CN (Trimethylsilyl cyanide) (1.5 eq) and catalytic

      
       (0.1 eq).
      
    • Stir at RT for 4-12 hours.

    • Workup: Quench with sat.

      
      . Extract with EtOAc.
      
  • Validation: Confirm

    
     deuterium incorporation via 
    
    
    
    -NMR (disappearance of singlet at
    
    
    3.5-4.0 ppm).

Part 5: Decision Framework

Use this logic flow to select the correct bioisostere for your program.

DecisionTree Start Start: N-Cyanomethyl Optimization Q1 Is the Nitrile a Covalent Warhead? Start->Q1 BranchCov Must retain Electrophilicity Q1->BranchCov Yes BranchNonCov Nitrile is for Binding/Polarity only Q1->BranchNonCov No Option1 Strategy: DEUTERATION (>N-CD2-CN) Retains activity, improves t1/2 BranchCov->Option1 High Potency Critical Option2 Strategy: WARHEAD SWITCH (Acrylamide / Ketoamide) Eliminates CN entirely BranchCov->Option2 Safety Critical Option3 Strategy: HETEROCYCLE (1,2,4-Oxadiazole / Tetrazole) Best stability, no toxicity BranchNonCov->Option3 Need H-Bond Acceptor Option4 Strategy: FLUORINATION (Trifluoroethyl) Modulates pKa, blocks metabolism BranchNonCov->Option4 Need Lipophilicity

Caption: Decision tree for selecting N-cyanomethyl bioisosteres based on the functional role of the nitrile group.

References

  • Metabolic Activation of Nitriles: Obach, R. S., et al. "Mechanism of Cytochrome P450-Mediated Oxidation of Nitriles to Cyanide." Chemical Research in Toxicology, 1992. Link

  • Deuteration Strategy: Shao, L., et al. "The kinetic isotope effect in the search for deuterated drugs." Drug Discovery Today, 2010. Link

  • Oxadiazole Bioisosteres: Boström, J., et al. "Oxadiazoles in Medicinal Chemistry."[2] Journal of Medicinal Chemistry, 2012. Link

  • Cyanide Assay Protocol: Bhandari, R. K., et al. "A sensitive and selective fluorescence-based assay for the detection of cyanide." Analytical Biochemistry, 2014. Link

  • Cathepsin K Inhibitors: Desroy, P., et al. "Identification of Cathepsin K Inhibitors." Journal of Medicinal Chemistry, 2014. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-(cyanomethyl)-N-cyclopropylcarbamate
Reactant of Route 2
Reactant of Route 2
methyl N-(cyanomethyl)-N-cyclopropylcarbamate
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